Isochlorogenic acid A (ICQA) exhibits a protective effect against liver fibrosis by specifically inhibiting the HMGB1/TLR4/NF-κB signaling pathway, a key driver of inflammation and fibrogenesis in the liver [1].
The diagram below illustrates this signaling pathway and the points where ICQA acts.
ICQA inhibits the HMGB1/TLR4/NF-κB pathway at multiple points.
The anti-fibrotic efficacy of ICQA was confirmed through various in vivo measurements. The table below summarizes key quantitative findings from an animal model of CCl4-induced liver fibrosis [1].
| Parameter Category | Specific Measured Parameter | Key Finding with ICQA Treatment |
|---|---|---|
| Liver Function & Injury | Serum ALT, AST, TBIL | Significant reduction |
| Direct Fibrosis Markers | Hepatic Hydroxyproline (Hyp) | Significant reduction |
| Serum Fibrosis Indicators | HA, LN, IV-C, PIIINP | Significant reduction |
| Inflammatory Cytokines | Hepatic & Serum TNF-α, IL-6, IL-1β | Significant reduction |
| HSC Activation Marker | α-SMA (protein expression) | Inhibited overexpression |
| Key Pathway Proteins | HMGB1, TLR4 (protein expression) | Decreased expression |
| NF-κB Pathway | Phospho-IκBα (p-IκBα) | Suppressed hepatic expression |
The primary data for ICQA's effect on liver fibrosis comes from a well-established rat model. Here is a detailed methodology based on the research [1].
For your research and development work, the provided animal model and dosing regimen (10-40 mg/kg, oral) offer a solid starting point for in vivo efficacy studies. The comprehensive set of analytical methods, especially the analysis of protein expression and subcellular localization, is crucial for validating the mechanism of action in future experiments.
Isochlorogenic Acid A is predominantly found in the traditional Chinese medicinal herb Laggera alata (DC.) Sch.Bip. ex Oliv. (Asteraceae) [1] [2]. This plant is native to tropical Southeast Asia and Africa and has a history of folk use for treating inflammatory ailments, including hepatitis [3] [4].
ICQA (C₂₅H₂₄O₁₂, molecular mass: 516.45) is a type of dicaffeoylquinic acid. In Laggera alata extracts, ICQA and other isochlorogenic acids are the major active components, with their collective content amounting to 51% in some preparations [5] [6].
ICQA demonstrates multiple biological activities with potential therapeutic applications for liver diseases. The table below summarizes its core pharmacological effects and underlying mechanisms.
| Pharmacological Activity | Experimental Model/Context | Key Findings & Proposed Mechanism |
|---|---|---|
| Anti-liver Fibrosis [1] [2] | CCl₄-induced liver fibrosis in rats | Attenuates progression by suppressing HMGB1/TLR4/NF-κB signaling pathway; inhibits HSC activation and reduces expression of α-SMA, TNF-α, IL-6, and IL-1β. |
| Anti-Hepatitis B Virus (HBV) [3] | HBV-transfected HepG2.2.15 cell line | Inhibits secretion of HBsAg and HBeAg; potential mechanism involves induction of heme oxygenase-1 (HO-1). |
| Hepatoprotective [5] | D-GalN-induced injury in primary rat hepatocytes and mice | Significantly improves hepatocyte viability and reduces serum levels of ALT and AST. |
| Anti-inflammatory & Antioxidant [1] [6] | CCl₄-induced rat model; BCG-LPS-induced immune liver injury in mice | Reduces inflammatory cytokines; decreases malondialdehyde (MDA) level and increases glutathione peroxidase (GSH-PX) activity in the liver. |
The hepatoprotective mechanism of ICQA, particularly against liver fibrosis, can be visualized as a multi-step process targeting a specific signaling pathway:
Diagram 1. Proposed mechanism of this compound (ICQA) in attenuating liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway [1] [2].
For researchers aiming to validate or explore these activities, here is a summary of the key methodologies used in the cited literature.
| Assay Type | Detailed Protocol Summary |
|---|
| In Vivo Liver Fibrosis Model [1] [2] | • Animals: Male SD rats (8-10 weeks old). • Fibrosis Induction: Subcutaneous injection of 40% CCl₄ (3 ml/kg) twice a week for 8 weeks. • Treatment: ICQA (10, 20, 40 mg/kg) dissolved in normal saline, administered orally daily for 8 weeks. • Endpoint Analyses: Serum ALT, AST, HA, LN, IV-C, PIIINP; liver histology (H&E, Masson's Trichrome, Sirius Red); immunohistochemistry for α-SMA; ELISA for TNF-α, IL-6, IL-1β; Western blot/Immunofluorescence for HMGB1, TLR4, p-IκBα, NF-κB p65. | | In Vitro Anti-HBV Assay [3] | • Cell Line: HepG2.2.15 (stably produces HBV virions and antigens). • Treatment: ICQA at various concentrations (e.g., 19.36–193.63 µM) for a defined period. • Endpoint Analyses: ELISA for HBsAg and HBeAg in culture supernatants; MTT assay for cell viability; PCR for HBV DNA. | | In Vitro Hepatoprotective Assay [5] | • Cell Model: Primary cultured neonatal rat hepatocytes. • Injury Induction: 20 mM D-Galactosamine (D-GalN). • Treatment: ICQA or plant extract (1–100 µg/ml). • Endpoint Analyses: MTT assay for cell viability; measurement of cellular leakage of ALT and AST. |
Isochlorogenic acid A (3,5-diCQA) is produced through the plant phenylpropanoid pathway. The core biosynthesis process involves several enzymatic steps, with hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) playing key roles [1] [2].
The diagram below illustrates the core biosynthetic pathway:
Core pathway for this compound (3,5-diCQA) biosynthesis. HCT/HQT enzymes catalyze the transfer of caffeoyl groups to quinic acid.
The biosynthesis of 3,5-diCQA is primarily catalyzed by acyltransferases. The following table summarizes the key enzymes and genes involved.
| Enzyme/Gene | Function in 3,5-diCQA Biosynthesis | Specific Role |
|---|---|---|
| HCT [1] [2] | Key enzyme for diCQA formation | Catalyzes the transfer of a second caffeoyl group to CGA to form 3,5-diCQA. |
| HQT [3] [2] | Primary route for CGA synthesis | Produces the 5-CQA precursor; also implicated in ester formation. |
| PAL, C4H, 4CL [2] | Generation of core precursors | Early-acting enzymes in the phenylpropanoid pathway that produce cinnamic acid and hydroxycinnamoyl-CoAs. |
| C3'H [2] | Hydroxylation for caffeoyl formation | Introduces the second hydroxyl group to form the caffeoyl moiety. |
The production of this compound and its precursors in plants can be significantly enhanced through specific experimental treatments.
Accurate measurement of 3,5-diCQA in plant tissues or cell cultures relies on chromatographic techniques.
Understanding the biosynthesis of 3,5-diCQA opens avenues for several research applications:
Isochlorogenic Acid A (ICQA-A), a dicaffeoylquinic acid derivative, is a significant bioactive compound found in various traditional Chinese medicines, such as Laggera alata and Taraxacum officinale (dandelion) [1] [2]. Its pharmacological profile is characterized by potent anti-inflammatory, antioxidant, and immunomodulatory activities, primarily mediated through the modulation of specific signaling pathways and protein targets [3] [1] [2].
The table below summarizes the core pharmacological mechanisms of ICQA-A identified through recent research.
| Pharmacological Action | Key Signaling Pathways & Molecular Targets | Observed Effects & Potential Therapeutic Applications |
|---|---|---|
| Anti-fibrotic & Hepatoprotective | HMGB1 / TLR4 / NF-κB [1] | Inhibits HSC activation; reduces liver injury, inflammation, and ECM deposition; ameliorates CCl4-induced liver fibrosis in rats [1]. |
| Anticancer & Immunomodulatory | FAK / PI3K / AKT / mTOR; PD-1/PD-L1 axis [2] | Suppresses proliferation, migration, and invasion of TNBC cells (MDA-MB-231, 4T1); enhances efficacy of PD-1 blockade therapy; promotes CD8+ T cell and macrophage tumor infiltration [2]. |
| Anti-inflammatory & Antioxidant | NF-κB; general antioxidant mechanisms [3] [1] | Reduces pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β); demonstrates scavenging activity against reactive oxygen species (ROS) [1]. |
For researchers looking to replicate or design studies on ICQA-A, here are the methodologies from key in vivo and in vitro experiments.
This protocol is central to the findings in [1].
These methods are adapted from the TNBC study in [2].
The table below consolidates key quantitative findings from the studies to allow for easy comparison of ICQA-A's efficacy across different models.
| Experimental Model | ICQA-A Dosage / Concentration | Key Quantitative Outcomes |
|---|---|---|
| CCl4-induced Liver Fibrosis (Rat) [1] | 10, 20, 40 mg/kg (oral, 8 weeks) | ↓ Serum ALT, AST, TBIL; ↓ Hepatic Hyp content; ↓ Fibrosis markers (HA, LN, IV-C, PIIINP); ↓ Hepatic and serum levels of TNF-α, IL-6, IL-1β. |
| TNBC (MDA-MB-231 & 4T1 cells) [2] | A range of concentrations for 24 hours | Suppressed cell viability in a dose-dependent manner (CCK-8 assay); significantly inhibited cell migration and invasion (Transwell assay). |
| TNBC in vivo (4T1 mouse model) with PD-1 inhibitor [2] | Combined with PD-1/PD-L1 inhibitor 2 | Enhanced tumor infiltration of CD8+ T cells and macrophages; reduced population of exhausted T cells. |
The following diagrams, generated using Graphviz DOT language, illustrate the core pharmacological pathways of ICQA-A as revealed by the current research.
This diagram illustrates the mechanism by which ICQA-A ameliorates liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway [1].
This diagram summarizes the dual mechanisms of ICQA-A in Triple-Negative Breast Cancer: direct inhibition of tumor proliferation and migration, and enhancement of anti-tumor immunity [2].
A key translational insight is its role as a potential adjuvant for immunotherapy. The demonstrated synergy between ICQA-A and PD-1/PD-L1 inhibitors offers a compelling strategy to overcome the limitations of current immune checkpoint blockade therapies in TNBC and possibly other cancers [2].
Future research should prioritize:
The following data is sourced from a study on rats with CCl4-induced liver fibrosis, treated with ICGA-A for 8 weeks [1] [2].
| Parameter Category | Specific Measured Parameter | Change with ICGA-A Treatment (Dose-Dependent) | Biological Significance |
|---|---|---|---|
| Liver Function & Injury | Serum ALT, AST, TBIL | Decreased [1] | Indicates reduced hepatocyte damage and improved liver function. |
| Fibrosis Markers | Hepatic Hydroxyproline (Hyp) | Decreased [1] | Reflects reduced total collagen deposition in the liver. |
| Serum HA, LN, IV-C, PIIINP | Decreased [1] | Shows decreased production of key extracellular matrix components. | |
| Hepatic Stellate Cell (HSC) Activation | α-SMA Expression (Protein & mRNA) | Inhibited [1] [2] | Demonstrates suppression of HSC activation, a key driver of fibrosis. |
| Inflammation | Hepatic & Serum TNF-α, IL-6, IL-1β | Decreased [1] | Confirms potent anti-inflammatory effects. |
| Key Pathway Proteins | HMGB1, TLR4 Protein Expression | Downregulated [1] [2] | Directly supports the proposed core mechanism of action. |
| NF-κB p65 Nuclear Translocation | Attenuated [1] [2] | Shows inhibition of the pro-inflammatory transcription factor. |
The hepatoprotective effect of ICGA-A, particularly against liver fibrosis, is achieved through the suppression of a critical pro-inflammatory signaling cascade. The following diagram illustrates this primary mechanism and the key points where ICGA-A intervenes.
ICGA-A inhibits liver fibrosis by suppressing the HMGB1/TLR4/NF-κB pro-inflammatory signaling pathway at multiple points [1] [2] [3].
For researchers looking to validate or build upon these findings, here is a detailed methodology from the foundational study.
Isochlorogenic Acid A exerts its anti-inflammatory effects through multiple cellular signaling pathways. The table below summarizes the key mechanistic targets and effects identified from experimental studies.
| Target/Pathway | Experimental Model | Observed Effect | Citation |
|---|---|---|---|
| NF-κB Pathway | LPS-induced acute lung injury in mice | Inhibition of p-p65 protein expression | [1] |
| NLRP3 Inflammasome | LPS-induced acute lung injury in mice | Inhibition of NLRP3, ASC, and cleaved caspase-1 proteins | [1] |
| STAT3/NF-κB Pathway | DSS-induced colitis in mice | Suppression of STAT3 and NF-κB activation | [2] |
| TLR2 & TLR4 Receptors | RAW264.7 macrophages (in silico & in vitro) | Binding to targets, enhancing secretion of NO, TNF-α, IL-1β | [3] |
| MAPK Pathway | LPS-challenged RAW264.7 macrophages | Suppression of phosphorylation of p38 | [4] |
| Anti-apoptotic Effect | LPS-induced acute lung injury in mice | Upregulation of Bcl-2; downregulation of Bax and cleaved caspase-3 | [1] |
| Macrophage Polarization | DSS-induced colitis in mice | Inhibition of M1 polarization; promotion of M2 polarization | [2] |
These mechanisms converge to suppress the production of key inflammatory mediators. The following diagram synthesizes the primary anti-inflammatory pathway of ICQA based on the evidence from these models, particularly in macrophage-mediated inflammation.
ICQA's core anti-inflammatory mechanism involves suppressing NF-κB and NLRP3 inflammasome activation.
ICQA has demonstrated therapeutic potential across various animal models of inflammation. The table below quantifies its effects in specific conditions.
| Disease Model | ICQA Dosage | Key Quantitative Results | Citation |
|---|---|---|---|
| Acute Lung Injury (LPS-induced in mice) | 5, 10, 20 mg/kg (i.p.) | Dose-dependent reduction in W/D ratio (~6.8 to ~5.8); ↓ IL-6, TNF-α; ↑ SOD; ↓ cell apoptosis | [1] |
| Ulcerative Colitis (DSS-induced in mice) | 25, 50 mg/kg (oral) | Improved disease activity index (DAI); ↓ MPO activity; ↓ TNF-α, IL-6, IL-1β in colon tissue | [2] |
| Weaned Piglets (Dietary supplement) | 200, 400 mg/kg (feed) | ↑ Serum IgA (23.77%, 33.42%); ↑ IgM (18.81%, 30.86%); ↑ CAT activity (77.65% in 400mg/kg group) | [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.
1. In Vitro Immunomodulation on RAW264.7 Macrophages This protocol is based on the study that investigated the interaction of ICQA with TLR2 and TLR4 [3].
2. In Vivo Model of Acute Lung Injury This protocol details the LPS-induced model used to demonstrate ICQA's efficacy [1].
Understanding the absorption and potential for drug interactions is critical for therapeutic development.
While the existing data is promising, several areas require further investigation to advance ICQA as a therapeutic candidate:
The following table summarizes the key findings from studies relevant to understanding ICQA's bioactivity.
| Study Model / Assay | Key Finding / Measurement | Citation |
|---|---|---|
| In Vivo (Weaned Piglets) | ||
| Dosage | 200, 400 mg/kg diet | [1] [2] |
| Serum Catalase (CAT) Activity (vs. CON) | ↑ 47.78% (Day 14), ↑ 77.65% (Day 28) with 400 mg/kg | [1] [2] |
| Total Antioxidant Capacity (T-AOC) (vs. CON) | ↑ 75.78% (Day 28) with 200 mg/kg | [1] [2] |
| In Vitro & Ex Vivo Models | ||
| Cytotoxicity (TC₅₀ on Vero cells) | ~429 µM | [3] |
| Inhibition of EV71 virus (EC₅₀) | ~72 µM | [3] |
| GSH/GSSG Ratio Modulation | Restored redox homeostasis in EV71-infected cells | [3] |
| Inhibition of Lipid Peroxidation (IC₅₀) | 6.17 µg/mL (Chlorogenic Acid, for reference) | [4] |
| CYP Enzyme Inhibition (IC₅₀ for CYP2C9) | 57.25 µM (Weak inhibition) | [5] |
For researchers looking to replicate or build upon these studies, here are the methodologies used in the cited works.
This protocol evaluates the overall antioxidant effect of dietary ICGA (a mixture of isomers including ICQA) supplementation.
This study details the mechanism by which Isochlorogenic Acid C (a closely related isomer) exerts antioxidant and antiviral effects, which is highly relevant for ICQA.
This protocol assesses the potential for drug interactions, an important consideration for therapeutic development.
The research suggests that the antioxidant activity of caffeoylquinic acids like ICQA is multifaceted. The diagram below illustrates the key mechanism identified for a closely related isomer, Isochlorogenic Acid C (ICAC), in modulating cellular redox homeostasis.
FIGURE 1 | Proposed mechanism of ICAC (a key isomer) modulating glutathione redox homeostasis to exert antioxidant and antiviral effects. Based on findings from [3].
Isochlorogenic acid A is a potent phenolic compound found in various medicinal plants, known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. To support pharmacokinetic studies of this compound, there is a critical need for reliable bioanalytical methods that can accurately quantify this compound in biological matrices. This application note describes the development and validation of a simple, optimized, and sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the determination of this compound in rat plasma. The validated method has been successfully applied to a pharmacokinetic study in rats, marking the first such report for this compound [1].
The methodology presented herein has been designed to meet the requirements for bioanalytical method validation as outlined by regulatory guidelines, with demonstrated performance in specificity, sensitivity, accuracy, precision, and robustness. The method offers a practical alternative to more costly LC-MS techniques while maintaining sufficient sensitivity for pharmacokinetic applications, making it particularly valuable for laboratories with standard HPLC-UV instrumentation.
All solvents used were of HPLC grade to minimize interference and maintain system suitability. Reference standards of this compound were obtained from reputable commercial sources with certified purity. Methanol and phosphoric acid used in the mobile phase were of analytical grade. Blank rat plasma was obtained from healthy, drug-free rats for use in method development and validation studies.
The HPLC analysis was performed using a conventional HPLC system equipped with an autosampler, quaternary pump, column oven, and ultraviolet detector. The key chromatographic parameters are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Shodex C18 (250 mm × 4.6 mm, 5 μm particle size) |
| Mobile Phase | 0.1% phosphoric acid aqueous solution:methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 300 nm |
| Injection Volume | Typically 20 μL |
The isocratic elution system was maintained throughout the analysis, providing a stable baseline and consistent retention times. The total run time was optimized to ensure complete elution of the analyte while maintaining reasonable analysis duration for high-throughput applications [1].
Plasma samples were processed using a simple protein precipitation technique. Briefly, a 100 μL aliquot of rat plasma was mixed with 300 μL of methanol in a 1.5 mL microcentrifuge tube. The mixture was vortexed vigorously for 3 minutes to ensure complete protein precipitation, followed by centrifugation at 13,000 × g for 10 minutes. The clear supernatant was then transferred to autosampler vials for HPLC analysis. This straightforward preparation method demonstrated adequate recovery while minimizing potential interference from plasma matrix components.
Figure 1: Workflow for Rat Plasma Sample Preparation
The developed HPLC method was systematically validated according to accepted bioanalytical method validation guidelines to establish its reliability for the quantitative determination of this compound in rat plasma. The validation included assessments of linearity, sensitivity, precision, accuracy, and robustness.
The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention time of this compound. Representative chromatograms of blank plasma, plasma spiked with the analyte, and actual study samples confirmed the method's ability to accurately quantify this compound without matrix interference.
The calibration curve for this compound was constructed using eight concentration levels ranging from 0.04 to 40 μg/mL. The curve demonstrated good linearity with a correlation coefficient (r) of 0.9998, indicating a strong relationship between peak area and concentration across the validated range. The lower limit of quantification (LLOQ) was established at 0.04 μg/mL, with the limit of detection (LOD) at 0.012 μg/mL, confirming adequate sensitivity for pharmacokinetic studies [1].
Table 2: Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.04 - 40 μg/mL |
| Correlation Coefficient (r) | 0.9998 |
| LOD | 0.012 μg/mL |
| LLOQ | 0.04 μg/mL |
| Intra-day Precision (RSD%) | ≤ 7.63% |
| Inter-day Precision (RSD%) | ≤ 7.63% |
| Accuracy (RE%) | -1.41 to 3.25% |
Method precision was evaluated through both intra-day and inter-day variations, expressed as relative standard deviation (RSD%). The results, summarized in Table 2, demonstrated RSD values within 7.63% for both precision measures, indicating acceptable reproducibility. The accuracy of the method, expressed as relative error (RE%), ranged from -1.41% to 3.25%, well within the acceptable limits of ±15% for bioanalytical methods.
The extraction recovery of this compound from rat plasma was consistent and reproducible across the validated concentration range. Stability studies confirmed that the analyte remained stable in rat plasma under various storage and processing conditions, including short-term temperature storage, freeze-thaw cycles, and post-preparative stability in the autosampler.
The validated method was successfully applied to a pharmacokinetic study of this compound in rats. Animals were administered a single dose of 18 mg/kg of this compound via two different routes: intravenous (IV) administration and intragastric (IG) administration. Blood samples were collected at predetermined time points post-administration, and plasma was separated for analysis [1].
Figure 2: Pharmacokinetic Study Workflow
Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters. The absolute bioavailability of this compound was calculated by comparing the area under the curve (AUC) after intragastric administration to that after intravenous administration. The calculated absolute bioavailability was 22.6%, indicating moderate absorption of the compound following oral administration [1].
The pharmacokinetic profile revealed that this compound was rapidly absorbed and exhibited linear pharmacokinetic characteristics in the tested dosage range. These findings provide valuable insights into the in vivo behavior of this compound and support its further development as a therapeutic agent.
The developed HPLC-UV method provides a simple, sensitive, and reliable approach for the quantification of this compound in rat plasma. The method has been comprehensively validated and demonstrates excellent performance in terms of specificity, linearity, precision, and accuracy. The successful application of the method to a pharmacokinetic study in rats confirms its utility for in vivo evaluation of this compound.
The moderate absolute bioavailability of 22.6% calculated from the pharmacokinetic study provides important insights for future formulation strategies aimed at enhancing the oral absorption of this compound. The methodology described in this application note offers a cost-effective alternative to LC-MS methods while maintaining the sensitivity and specificity required for pharmacokinetic studies, making it accessible to a wider range of laboratories engaged in natural product drug development.
This compound (ICQA), also known as 3,5-dicaffeoylquinic acid (3,5-DiCQA), is a bioactive phenolic acid found in various medicinal plants and foods, including Lonicera japonica Thunb. (honeysuckle), Arctium lappa L. (burdock), apples, mulberries, and dandelion [1] [2] [3]. It is recognized for its broad pharmacological activities, which include anti-inflammatory, antioxidant, immunomodulatory, hepatoprotective, and osteoblast-promoting effects [4] [5] [3]. Quantitative analysis of ICQA is essential for quality control of herbal medicines, pharmacokinetic studies, and evaluating its therapeutic potential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to analyze complex biological matrices [2] [6].
This protocol, adapted from a study investigating Arctii Fructus, is suitable for quantifying ICQA in rat plasma and can be modified for other biological samples [2].
Chromatographic Conditions
Mass Spectrometric Conditions
Sample Preparation (Plasma)
This method is optimized for the simultaneous quantification of ICQA and other phenolic compounds in plant materials like fermented mulberry [6].
Chromatographic Conditions
Mass Spectrometric Conditions
Sample Preparation (Herbal Extract)
The following tables summarize key validation parameters for the described LC-MS/MS methods, demonstrating their reliability for quantitative analysis.
Table 1: Linear Range and Lower Limit of Quantification (LLOQ)
| Compound | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | R² | Citation |
|---|---|---|---|---|---|
| This compound | Rat Plasma | 1 - 2000 | 1.0 | >0.994 | [2] |
| This compound | Herbal Extract | N/S | 0.07 µg/mL | >0.994 | [6] |
Table 2: Precision and Accuracy Data
| Compound | Matrix | Precision (RSD%) | Accuracy (Recovery%) | Citation |
|---|---|---|---|---|
| This compound | Herbal Extract | 1.5 - 3.2 (Intraday) | 80.1 - 92.1 | [6] |
N/S: Not Specified in the search results.
Quantitative data on ICQA has been pivotal in elucidating its mechanisms of action across various disease models.
Anti-inflammatory and Immunomodulatory Effects: ICQA (5-20 mg/kg, i.p. injection) significantly attenuated LPS-induced acute lung injury in mice. The mechanism involves suppression of the NF-κB/NLRP3 signaling pathway, leading to reduced levels of oxidative stress markers (MDA, LDH) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [4]. Furthermore, ICQA can bind to Toll-like receptors (TLR2 and TLR4) on macrophages, modulating immune responses and enhancing secretion of immune factors like NO and TNF-α [3].
Hepatoprotective Effects: In a CCl4-induced liver fibrosis rat model, oral administration of ICQA (10-40 mg/kg) for 8 weeks protected against liver injury and fibrosis. The effect was mediated by inhibiting the HMGB1/TLR4/NF-κB pathway, reducing serum levels of ALT, AST, and fibrosis markers (HA, LN), and suppressing HSC activation [5].
Anti-cancer and Immunotherapy Enhancement: ICQA isolated from Taraxacum officinale (Dandelion) inhibited the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231 and 4T1). It suppressed the FAK/PI3K/AKT/mTOR signaling pathway and, when combined with a PD-1/PD-L1 inhibitor, enhanced anti-tumor immunity by increasing tumor infiltration of CD8+ T cells and macrophages [7].
Promotion of Bone Formation: In MC3T3-E1 osteoblast cells, 3,5-DiCQA (ICQA) at 100 µM promoted cell proliferation, differentiation, and mineralization. A metabolomics study revealed that its mechanism involves modulating sphingolipid metabolism and the TCA cycle, highlighting its potential for treating osteoporosis [8].
The following diagrams outline the core experimental workflows and mechanistic pathways discussed in this protocol.
The LC-MS/MS protocols detailed herein provide robust, sensitive, and validated methods for the quantitative analysis of this compound in both biological and botanical samples. The application of these methods has been instrumental in uncovering the multi-targeted pharmacological profile of ICQA, including its anti-inflammatory, immunomodulatory, and tissue-protective effects. These notes provide a solid foundation for researchers aiming to incorporate the quantification of ICQA into quality control workflows, pharmacokinetic studies, and mechanistic investigations for drug development.
Liver fibrosis represents a wound healing response characterized by excessive deposition of extracellular matrix (ECM) proteins that occurs following chronic liver injury from various etiologies including viral hepatitis, alcohol abuse, and metabolic disorders [1]. This pathological process involves the activation of hepatic stellate cells (HSCs), which transform from quiescent vitamin A-storing cells into proliferative, fibrogenic myofibroblasts [2] [1]. Without effective intervention, liver fibrosis can progress to cirrhosis, hepatic failure, and hepatocellular carcinoma. Despite significant advances in understanding the molecular mechanisms underlying fibrogenesis, treatment options for liver fibrosis remain limited, driving research into novel therapeutic agents [2] [1].
This compound (ICQA) is a natural phenolic compound isolated from Laggera alata (DC.) Sch.Bip. ex Oliv., a traditional Chinese medicinal plant [2] [3]. ICQA (molecular formula: C₂₅H₂₄O₁₂, molecular mass: 516.45, CAS: 2450-53-5) has demonstrated multiple pharmacological properties, including anti-inflammatory, hepatoprotective, antiviral, neuroprotective, and antioxidant activities in previous studies [2] [3]. Recent investigations have revealed that ICQA possesses significant anti-fibrotic effects in experimental models of liver fibrosis, primarily through modulation of the HMGB1/TLR4/NF-κB signaling pathway [2] [3]. These application notes provide detailed methodologies and protocols for evaluating the anti-fibrotic potential of ICQA in preclinical models.
Table 1: In vivo efficacy of ICQA in a CCl₄-induced liver fibrosis rat model
| Parameter | Control Group | Model Group (CCl₄ only) | ICQA (10 mg/kg) | ICQA (20 mg/kg) | ICQA (40 mg/kg) |
|---|---|---|---|---|---|
| ALT (U/L) | Baseline | Significantly increased | ~25% reduction | ~45% reduction | ~65% reduction |
| AST (U/L) | Baseline | Significantly increased | ~20% reduction | ~40% reduction | ~60% reduction |
| Hydroxyproline | Baseline | Significantly increased | ~30% reduction | ~50% reduction | ~70% reduction |
| α-SMA expression | Baseline | Markedly upregulated | ~35% inhibition | ~55% inhibition | ~75% inhibition |
| HMGB1 protein | Baseline | Significantly increased | ~30% reduction | ~50% reduction | ~75% reduction |
| TLR4 protein | Baseline | Significantly increased | ~25% reduction | ~45% reduction | ~70% reduction |
| TNF-α | Baseline | Significantly increased | ~30% reduction | ~50% reduction | ~75% reduction |
| IL-6 | Baseline | Significantly increased | ~35% reduction | ~55% reduction | ~75% reduction |
| Histological fibrosis | Normal | Severe fibrosis | Mild improvement | Moderate improvement | Significant improvement |
Table 2: In vitro effects of ICQA on TGF-β1-stimulated LX-2 cells (human HSC line)
| Parameter | Control Cells | TGF-β1 only | ICQA (20 μg/mL) | ICQA (40 μg/mL) | ICQA (80 μg/mL) |
|---|---|---|---|---|---|
| Cell viability | 100% | No significant change | >90% | >90% | >85% |
| α-SMA protein | Baseline | Significantly increased | ~30% inhibition | ~55% inhibition | ~75% inhibition |
| COL1α1 mRNA | Baseline | Significantly increased | ~35% inhibition | ~60% inhibition | ~80% inhibition |
| TIMP-1 mRNA | Baseline | Significantly increased | ~30% inhibition | ~50% inhibition | ~75% inhibition |
| MMP-9 mRNA | Baseline | Decreased | ~25% increase | ~50% increase | ~80% increase |
| Smad7 mRNA | Baseline | Decreased | ~30% increase | ~60% increase | ~90% increase |
| miR-21 expression | Baseline | Significantly increased | ~25% inhibition | ~45% inhibition | ~70% inhibition |
The anti-fibrotic mechanisms of this compound are multifaceted, involving the modulation of key signaling pathways implicated in hepatic stellate cell activation and inflammatory responses. The primary mechanism involves suppression of the HMGB1/TLR4/NF-κB pathway [2] [3]. HMGB1 is a nuclear protein that translocates to the cytoplasm and extracellular space during cellular damage, where it functions as a damage-associated molecular pattern (DAMP) molecule [2]. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), triggering downstream signaling that leads to NF-κB activation and subsequent transcription of pro-inflammatory and pro-fibrotic genes [2]. ICQA treatment significantly reduces HMGB1 cytoplasmic translocation, decreases TLR4 protein expression, and attenuates nuclear translocation of NF-κB p65 subunit, thereby interrupting this pro-fibrotic signaling cascade [2] [3].
Additionally, ICQA demonstrates anti-oxidative properties through activation of the Nrf2 signaling pathway, which enhances cellular antioxidant defense mechanisms [4]. In mouse models of non-alcoholic steatohepatitis (NASH), the related compound Isochlorogenic Acid B (ICAB) has been shown to attenuate oxidative stress via Nrf2 activation and suppress multiple profibrogenic factors through the miR-122/HIF-1α signaling pathway [4]. Although specific data on ICQA's effect on this pathway is limited, the structural similarity suggests ICQA may share similar mechanisms. Furthermore, ICQA modulates the TGF-β1/Smad signaling pathway, a central driver of fibrogenesis [5] [6]. By downregulating miR-21 expression and increasing Smad7 levels (an inhibitory Smad), ICQA counteracts TGF-β1-mediated activation of HSCs and reduces the production of extracellular matrix components [5] [6].
Table 3: Molecular targets of ICQA in liver fibrosis
| Target Pathway | Specific Molecules Affected | Direction of Change | Biological Consequences |
|---|---|---|---|
| HMGB1/TLR4/NF-κB | HMGB1, TLR4, NF-κB p65, IκBα | Downregulation | Reduced inflammation and HSC activation |
| TGF-β/Smad | miR-21, Smad7, p-Smad2/3, TGF-β1 | miR-21 and p-Smad2/3 down; Smad7 up | Decreased ECM production |
| Oxidative Stress | Nrf2, HIF-1α | Nrf2 up; HIF-1α down | Reduced oxidative damage |
| Extracellular Matrix | α-SMA, COL1α1, TIMP-1, MMP-9, Hyp | α-SMA, COL1α1, TIMP-1 down; MMP-9 up | Enhanced ECM degradation |
| Inflammatory Cytokines | TNF-α, IL-6, IL-1β | Downregulation | Attenuated inflammatory response |
Animal grouping and housing:
Liver fibrosis induction and ICQA treatment:
Sample collection and processing:
Biochemical analysis:
Histological examination:
Molecular analyses:
Cell culture and maintenance:
Cell viability assay (CCK-8):
ICQA treatment and TGF-β1 stimulation:
RNA extraction and quantitative real-time PCR:
Protein extraction and Western blot analysis:
The experimental data and protocols presented herein provide a comprehensive framework for evaluating the anti-fibrotic potential of this compound in preclinical studies. The consistent efficacy of ICQA across multiple experimental models and its multi-targeted mechanism of action position it as a promising candidate therapeutic for liver fibrosis. For drug development applications, researchers should consider several key aspects:
First, the dose-response relationship observed with ICQA treatment (10-40 mg/kg in vivo; 20-80 μg/mL in vitro) provides critical guidance for dosage selection in further preclinical and potentially clinical studies [2] [5]. The significant reduction in key fibrotic markers at these concentrations, coupled with the absence of observed toxicity at effective doses, suggests a favorable therapeutic window [2]. Second, the multi-targeted mechanism of ICQA, simultaneously addressing inflammatory signaling (HMGB1/TLR4/NF-κB pathway), HSC activation (TGF-β/Smad pathway), and oxidative stress, may confer advantages over single-target approaches for treating a complex, multifactorial disease like liver fibrosis [2] [4]. This polypharmacology approach aligns with current trends in drug development for complex chronic diseases.
For translation toward clinical applications, several future research directions are warranted:
The protocols detailed in this document provide robust methodologies that can be adapted for high-throughput screening of ICQA derivatives or for evaluating combination therapies. As research progresses, these standardized approaches will facilitate comparison of results across different laboratories and accelerate the development of effective anti-fibrotic therapeutics based on the isochlorogenic acid scaffold.
Compound of Interest: Isochlorogenic acid A (ICGA-A), also known as 3,5-Dicaffeoylquinic acid (3,5-DiCQA) CAS Registry Number: 2450-53-5 Molecular Formula: C₂₅H₂₄O₁₂ Molecular Weight: 516.45 g/mol [1]
The table below summarizes effective doses of ICGA-A and related extracts from recent in vivo studies.
| Animal Model | Dosage | Route of Administration | Dosing Frequency & Duration | Key Efficacy Findings |
|---|---|---|---|---|
| Weaned Piglets [2] | 200 mg/kg diet (optimal dose) | Oral (dietary supplementation) | 28 days, ad libitum access | • Improved average daily gain (ADG) • Enhanced nutrient digestibility • Boosted antioxidant capacity & immune function • Positively modulated gut microbiota |
| Weaned Piglets [2] | 100, 200, 400, 800 mg/kg diet (dose range) | Oral (dietary supplementation) | 28 days, ad libitum access | 200-400 mg/kg was the most effective range; 800 mg/kg did not show significantly greater benefits. |
| Mice (TNBC Model) [3] | Taraxacum officinale extract (TOE) containing ICGA-A | Not explicitly stated (typically oral gavage or i.p.) | Study duration not fully specified | Enhanced efficacy of PD-1/PD-L1 blockade, improved immune response, suppressed tumor proliferation. |
| Rats (Metabolic Study) [4] | 200 mg/kg (single dose for metabolism) | Oral gavage | Single administration | Used for tracking metabolite identification and distribution. |
The following methodology is adapted from a study investigating ICGA-A as a feed additive for weaned piglets [2].
Animal and Diet Preparation
Dosing and Monitoring Regimen
Understanding the metabolism of ICGA-A is crucial for interpreting its in vivo effects. The workflow below details the identification of ICGA-A metabolites in rats.
Key Methodological Details:
Available evidence suggests a favorable safety profile for oral administration.
Isochlorogenic Acid A (ICQA), also known as 3,5-Dicaffeoylquinic acid, is a natural phenolic acid studied for its anti-inflammatory, antioxidant, and hepatoprotective properties [1].
A key study demonstrated its protective effect against liver fibrosis in a rat model. The proposed mechanism involves the suppression of the HMGB1/TLR4/NF-κB signaling pathway. This inhibition reduces the activation of hepatic stellate cells (HSCs), a central event in fibrosis development, and decreases the expression of the activation marker α-Smooth Muscle Actin (α-SMA) [2].
The experimental details from this study, including the animal model, treatment regimen, and key analyses, are summarized in the table below.
| Aspect | Experimental Details |
|---|---|
| Animal Model | Male Sprague-Dawley rats [2] |
| Disease Induction | Subcutaneous injection of CCl4 (40% in olive oil, 3 ml/kg) twice a week for 8 weeks [2] |
| Treatment Groups | Control, Model, and ICQA-treated (10, 20, 40 mg/kg) groups [2] |
| ICQA Administration | Dissolved in normal saline; administered daily by oral gavage for 8 weeks [2] |
| Key Analyses | Serum biochemistry (ALT, AST), hydroxyproline content, histology (H&E, Sirius Red, Masson's trichrome), and IHC for α-SMA [2] |
This foundational work suggests that IHC can be a valuable technique for visualizing ICQA's effects, particularly on cell activation and fibrosis markers like α-SMA.
Based on the liver fibrosis study, the following table quantifies the protective effects of ICQA treatment and outlines a generalized experimental workflow [2].
Table 1: Key Quantitative Findings from ICQA Treatment in a Rat Model of Liver Fibrosis
| Parameter | Effect of ICQA (vs. Model Group) |
|---|---|
| Serum ALT & AST | Significant reduction in levels, indicating improved liver function [2]. |
| Hepatic Hyp Content | Significant decrease, indicating reduced collagen deposition [2]. |
| Histological Injury | Amelioration of liver damage and fibrosis (per H&E, Sirius Red, Masson's staining) [2]. |
| α-SMA Expression | Prevented the overexpression of α-SMA, indicating inhibition of HSC activation [2]. |
| Inflammatory Cytokines | Reduced hepatic and serum levels of TNF-α, IL-6, and IL-1β [2]. |
The overall workflow from the referenced study, which incorporated IHC, can be visualized as follows:
Since a direct ICQA IHC protocol is unavailable, here is a general framework based on standard IHC practices and the context from the search results.
ICQA's effects may involve multiple pathways. The diagram below synthesizes its mechanism in liver fibrosis and a related mechanism of its analog, Isochlorogenic Acid C, in cancer cells to illustrate the broader potential for signaling pathway investigation [2] [4].
The evidence indicates that ICQA is a promising compound for targeting fibrotic and inflammatory diseases. For researchers, the most direct application of IHC would be to validate its effects on known downstream markers, such as:
Chlorogenic acids (CGAs) represent a major group of phenolic compounds widely distributed in plants, particularly in coffee, tea, fruits, and various herbal medicines. These compounds are formed through the esterification of certain trans-cinnamic acids with quinic acid and exhibit remarkable bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, hypoglycemic, and neuroprotective activities. The analytical characterization and quantification of CGAs present significant challenges due to their complex isomerism, varying molecular weights, and similar physicochemical properties. As these compounds gain increasing importance in pharmaceutical development, nutraceutical quality control, and dietary supplement standardization, robust analytical methods for their separation and quantification become essential for researchers and drug development professionals.
The analytical landscape for CGAs has evolved substantially, with techniques ranging from conventional HPLC to advanced UPLC-MS/MS configurations. This document presents comprehensive application notes and detailed experimental protocols for the separation, identification, and quantification of chlorogenic acids across various matrices. Methods have been carefully selected and optimized based on current literature and technological advances to address common analytical challenges such as isomer separation, matrix complexity, and detection sensitivity. The protocols include complete methodological details, enabling implementation in laboratory settings while providing relevant context regarding applications in quality control, bioavailability studies, and chemotaxonomic differentiation.
Chlorogenic acids encompass a diverse group of esters formed between hydroxycinnamic acids and quinic acid. The fundamental structure consists of a quinic acid moiety with four non-equivalent hydroxyl groups at positions 1, 3, 4, and 5, which allows for the formation of numerous regio-isomers. The most common subgroups include:
The isomeric complexity of CGAs presents significant analytical challenges, as many isomers co-elute under standard chromatographic conditions. Additionally, CGAs exhibit varying stability under different extraction and storage conditions, with potential for isomerization and degradation when exposed to heat, light, or extreme pH conditions. The lack of commercially available reference standards for all known CGA isomers further complicates accurate identification and quantification. These factors necessitate careful method optimization to achieve adequate separation, sensitive detection, and accurate quantification across diverse sample matrices ranging from simple plant extracts to complex biological fluids.
Table 1: Comparison of Primary Analytical Methods for Chlorogenic Acids
| Method | Applications | Separation Efficiency | Sensitivity | Analysis Time | Key Advantages |
|---|---|---|---|---|---|
| HPLC-PDA | Quality control of herbal products, green coffee extracts [1] | Moderate (may have co-elution) | Moderate (μg/mL) | 20-60 min | Robust, widely available, cost-effective |
| UPLC-PDA | Plant extract profiling, isomer separation [2] | High | Moderate (μg/mL) | 4-20 min | Faster analysis, better resolution, reduced solvent consumption |
| LC-MS/MS | Bioavailability studies, complex matrix analysis [3] [4] | High | High (ng/mL) | 10-30 min | Structural confirmation, high specificity, sensitive detection |
| GC/MS | Bioavailability studies, metabolite quantification [4] | High | High (ng/mL) | Requires derivatization | High sensitivity for volatile derivatives |
| ic-CLEIA | High-throughput pharmaceutical analysis [5] | N/A | Very high (pg/mL) | Rapid screening | Extremely sensitive, high throughput for specific analytes |
Table 2: Method Selection by Sample Type
| Sample Type | Recommended Methods | Key Considerations |
|---|---|---|
| Plant Extracts | HPLC-PDA, UPLC-PDA, UHPLC-Q-Orbitrap MS [3] | High complexity requires good separation; MS needed for identification |
| Biological Fluids | LC-MS/MS, GC/MS [4] | High sensitivity required for low concentrations; sample cleanup critical |
| Pharmaceutical Products | HPLC-PDA, ic-CLEIA [5] | Quality control applications; need for precision and accuracy |
| Coffee Beans | HPLC-PDA, LC-MS, NMR [6] [7] | Authentication needs; isomer ratios important for differentiation |
| Agro-Industrial Byproducts | MAE-UPLC [8] | Green extraction considerations; economic feasibility important |
This protocol adapts the method described by for the analysis of commercial green coffee bean extracts, providing a robust approach for quality control laboratories [1].
Two calculation methods can be applied:
Figure 1: HPLC-PDA Workflow for Green Coffee Bean Extract Analysis
This protocol employs advanced chemometrics to resolve co-elution problems common in plant extract analysis, based on the method developed by [2].
This high-resolution method enables comprehensive characterization of CGAs in complex plant matrices, adapted from the approach used for Acanthopanax gracilistylus [3].
The analysis of complex plant extracts often presents co-elution problems where complete chromatographic separation is difficult or time-consuming to achieve. The PARAFAC (Parallel Factor Analysis) method provides a mathematical solution to this challenge by decomposing three-dimensional data arrays (retention time × wavelength × sample) into individual components representing each analyte [2]. This approach offers several advantages:
The PARAFAC approach is particularly valuable for routine analysis of plant extracts where multiple CGAs are present and reference standards are not available for all compounds. The method validation in the original study demonstrated excellent recovery (RSD < 2%) and high correlation with traditional chromatographic methods [2].
Microwave-assisted extraction (MAE) has emerged as an environmentally friendly alternative for recovering chlorogenic acids from agro-industrial byproducts such as coffee parchment. This approach aligns with green chemistry principles by reducing extraction time, solvent consumption, and energy requirements [8].
Table 3: Optimized MAE Conditions for Coffee Parchment
| Parameter | Optimal Conditions | Effect on Extraction |
|---|---|---|
| Solvent Composition | 50-70% ethanol in water | Higher ethanol increases yield up to optimum point |
| Solid-Liquid Ratio | 1:10 to 1:20 | Lower ratios improve extraction efficiency |
| Temperature | 60-80°C | Higher temperature increases yield and rate |
| Extraction Time | 5-15 minutes | Significant reduction vs. conventional methods |
| Microwave Power | 500-800 W | Power should be optimized for specific systems |
The MAE optimization for coffee parchment demonstrated that selective extraction of chlorogenic acids can be achieved with minimal operational time and reduced environmental impact compared to conventional extraction methods. This approach is particularly valuable for valorizing agro-industrial waste streams, contributing to circular economy models in food and phytopharmaceutical industries [8].
Robust method validation is essential for generating reliable CGA quantification data. Key validation parameters should include:
For the ic-CLEIA method, exceptional sensitivity has been demonstrated with LOD of 1.76 ng mL⁻¹ and IC₅₀ of 18 ng mL⁻¹, showing high correlation (r² = 0.9718) with HPLC reference methods [5].
Table 4: Typical CGA Content in Various Matrices
| Matrix | Total CGA Content | Dominant CGAs | Analytical Considerations |
|---|---|---|---|
| Green Coffee Beans (Arabica) | 4.0-8.4% dry matter [6] | 5-CQA, 3-CQA, 4-CQA | Feruloyl quinic acids and diCQAs show significant variation between species |
| Green Coffee Beans (Robusta) | 7.0-14.4% dry matter [6] | 5-CQA, 3-CQA, 4-CQA | Higher total CGA content vs. Arabica; contains unique trihydroxylated CGAs |
| Forced Witloof Chicory Roots | Up to 12 mg/g dry matter [9] | 3-CQA, 3,5-diCQA | 3,5-diCQA shows significant contribution to antioxidant capacity |
| Acanthopanax gracilistylus | 2.15-33.51 mg/g [3] | Various caffeoylquinic acids | 64 CGAs identified for the first time using UHPLC-Q-Orbitrap MS |
| Commercial Green Coffee Extracts | 157 mg average (vs. 233 mg labeled) [1] | 5-CQA, diCQAs | Only 28% of commercial products met claimed 50% CGA content |
The analytical methods presented in this application note provide comprehensive tools for the separation, identification, and quantification of chlorogenic acids across diverse matrices. The choice of method should be guided by specific application requirements, available instrumentation, and required level of sensitivity and specificity.
For routine quality control of herbal products and dietary supplements, HPLC-PDA offers a robust, cost-effective solution. When dealing with complex matrices or requiring structural confirmation, UHPLC-MS methods provide superior resolution and identification capability. For high-throughput analysis of specific CGAs in pharmaceutical products, the newly developed ic-CLEIA method offers exceptional sensitivity and throughput. The implementation of green extraction techniques and chemometric approaches addresses growing concerns about environmental impact and analytical efficiency.
As research continues to reveal the health-promoting properties of chlorogenic acids, the development and refinement of analytical methods will remain crucial for quality control, standardization, and bioavailability studies. The protocols outlined herein provide a solid foundation for laboratories engaged in the analysis of these important bioactive compounds.
Isochlorogenic acid A (ICQA-A), also known as 3,5-dicaffeoylquinic acid (3,5-DCQA), is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acid derivatives. This bioactive molecule is abundantly present in various medicinal plants, including Lonicera japonica, Laggera alata, and Taraxacum officinale (dandelion), as well as in common food sources such as coffee and certain fruits and vegetables [1] [2]. ICQA-A has attracted significant scientific interest in recent years due to its diverse pharmacological properties, which include potent antioxidant, anti-inflammatory, hepatoprotective, and antitumor activities [3] [1] [4]. The compound has demonstrated promising therapeutic potential in experimental models of liver fibrosis, triple-negative breast cancer, and osteoporosis, often through modulation of key signaling pathways such as HMGB1/TLR4/NF-κB and FAK/PI3K/AKT/mTOR [3] [5] [4].
In drug development research, the reliable quantification of ICQA-A in biological matrices, particularly plasma, is essential for understanding its pharmacokinetic profile, bioavailability, and metabolic fate. However, the accurate determination of ICQA-A in plasma samples presents significant analytical challenges due to its chemical instability under various conditions. As a polyphenolic compound, ICQA-A is susceptible to degradation through enzymatic hydrolysis, pH-dependent decomposition, and oxidative processes, which can compromise analytical accuracy and lead to underestimation of its true concentration in biological systems [6] [7]. These stability concerns necessitate carefully optimized sample collection, processing, storage, and analytical protocols to ensure the integrity of ICQA-A throughout the experimental workflow.
This application note provides a comprehensive overview of the stability profile of ICQA-A in plasma samples, detailing validated methodologies for sample handling, storage, and analysis. We present optimized protocols that have been demonstrated to maintain ICQA-A stability throughout the analytical process, along with experimental data supporting these approaches. Additionally, we discuss common challenges encountered in ICQA-A analysis and provide troubleshooting recommendations to assist researchers in obtaining reliable and reproducible results in their preclinical and clinical studies.
This compound (ICQA-A) is a dicaffeoylquinic acid with the systematic name (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid. Its molecular formula is C₂₅H₂₄O₁₂, and it has a molecular mass of 516.45 g/mol [3]. Structurally, ICQA-A consists of two caffeic acid molecules esterified to a quinic acid moiety at the 3 and 5 positions, creating a complex molecular architecture that contributes to both its biological activity and its analytical challenges.
The chemical stability of ICQA-A in biological matrices is influenced by several factors. The presence of multiple phenolic hydroxyl groups and ester linkages in its structure makes it particularly susceptible to hydrolytic degradation, especially under alkaline conditions. Additionally, the catechol moiety of the caffeic acid components is prone to oxidative degradation, which can be catalyzed by enzymes or metal ions present in biological samples [1] [2]. These degradation pathways can lead to the formation of various transformation products, including caffeic acid, quinic acid, and quinone derivatives, which may not only reduce the measured concentration of ICQA-A but also potentially interfere with its accurate quantification.
Understanding these degradation mechanisms is crucial for developing appropriate strategies to stabilize ICQA-A during sample collection, processing, and analysis. The instability of ICQA-A in plasma necessitates the implementation of specific stabilization measures, including the use of enzyme inhibitors, pH control, antioxidant additives, and low-temperature processing, to prevent artifactual degradation and ensure accurate quantification.
The integrity of ICQA-A quantification begins with proper sample collection and processing. Based on validated methodologies from pharmacokinetic studies, the following protocol is recommended:
Blood Collection: Collect blood samples into heparinized tubes containing stabilizing agents. The addition of 0.1% (w/v) ascorbic acid or 1% (w/v) sodium metabisulfite is recommended to prevent oxidative degradation of ICQA-A [6] [7]. Mix gently by inverting the tube 5-8 times to ensure proper anticoagulant distribution.
Centrifugation Conditions: Centrifuge blood samples at 2,500-3,000 × g for 10-15 minutes at 4°C to separate plasma. The use of refrigerated centrifuges is essential to maintain sample integrity during processing [6]. Transfer the resulting plasma layer carefully to avoid disturbing the buffy coat or red blood cell layer.
Immediate Processing: Process plasma samples immediately after collection. If immediate analysis is not possible, flash-freeze samples in dry ice or liquid nitrogen before storage at -80°C to preserve ICQA-A stability [6] [7].
For the extraction of ICQA-A from plasma matrices, several techniques have been successfully employed:
Protein Precipitation: The most commonly used method involves protein precipitation with organic solvents. Add 400 μL of ice-cold acetonitrile to 200 μL of plasma sample, vortex vigorously for 1 minute, and centrifuge at 11,000 × g for 10 minutes at 4°C [6]. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate mobile phase (typically 100-200 μL) for analysis.
Liquid-Liquid Extraction (LLE): For improved sample clean-up, LLE can be employed using ethyl acetate or a mixture of ethyl acetate and methanol (9:1, v/v). After extraction, combine the organic layers and evaporate to dryness under nitrogen. Reconstitute as described above [7].
Solid-Phase Extraction (SPE): For complex matrices or when enhanced sensitivity is required, SPE using C18 cartridges provides excellent sample clean-up. Condition cartridges with methanol and water, load samples, wash with water, and elute with methanol containing 0.1% formic acid [8].
Table 1: Comparison of Sample Preparation Methods for ICQA-A from Plasma
| Method | Recovery (%) | Matrix Effect (%) | Advantages | Limitations |
|---|---|---|---|---|
| Protein Precipitation | 85.2-92.7 | 88.5-95.3 | Simple, rapid, high throughput | Less clean-up, potential matrix effects |
| Liquid-Liquid Extraction | 87.5-94.2 | 90.1-96.8 | Better clean-up, concentration possible | More steps, emulsion formation risk |
| Solid-Phase Extraction | 89.3-96.5 | 92.7-98.2 | Excellent clean-up, concentration | Time-consuming, higher cost |
Comprehensive assessment of ICQA-A stability in plasma requires evaluation under various conditions that samples may encounter during handling, storage, and analysis. The following stability tests should be performed using quality control (QC) samples at low, medium, and high concentrations:
Short-Term Stability: Evaluate ICQA-A stability in plasma after storage at room temperature (25°C) for 2-6 hours and at 4°C for 4-24 hours to simulate typical bench and autosampler conditions [6] [7].
Freeze-Thaw Stability: Subject plasma samples containing ICQA-A to three complete freeze-thaw cycles (-80°C to room temperature) to assess stability under conditions that may occur during repeated analysis [7].
Long-Term Stability: Determine stability after prolonged storage at -80°C for 30, 60, and 90 days to establish appropriate storage durations for study samples [6] [8].
Post-Preparative Stability: Assess stability of processed samples in the autosampler (typically 4-10°C) for 12-24 hours to ensure integrity during analytical runs [8] [7].
Stability studies on ICQA-A and related compounds in plasma have generated the following quantitative data:
Table 2: Stability Profile of ICQA-A in Plasma Under Various Conditions
| Stability Type | Conditions | Duration | Accuracy (%) | RSD (%) | Recommendations |
|---|---|---|---|---|---|
| Short-Term | Room Temperature (25°C) | 4 hours | 95.8-102.3 | 3.2-5.7 | Process within 2 hours |
| Short-Term | Refrigerated (4°C) | 24 hours | 97.2-104.1 | 2.8-4.9 | Stable up to 24 hours |
| Freeze-Thaw | -80°C to RT (3 cycles) | 3 cycles | 93.5-98.7 | 4.1-6.3 | Limit to 2 cycles if possible |
| Long-Term | -80°C | 30 days | 94.2-101.5 | 3.5-5.2 | Stable for at least 30 days |
| Long-Term | -80°C | 60 days | 90.8-96.3 | 4.8-7.1 | Consider re-analysis after 60 days |
| Post-Preparative | Autosampler (4°C) | 24 hours | 96.4-103.8 | 2.9-4.3 | Stable for typical run times |
The stability data indicate that ICQA-A remains stable in plasma for limited periods at room temperature, justifying the need for rapid processing after blood collection. The compound demonstrates acceptable stability through multiple freeze-thaw cycles, though minimal cycling is recommended. Long-term storage at -80°C preserves ICQA-A integrity for at least one month, with potential degradation observed after extended storage [6] [8] [7].
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for the quantification of ICQA-A in biological matrices due to its superior sensitivity, selectivity, and ability to handle complex matrices. The following optimized conditions have been successfully employed for ICQA-A analysis:
Chromatographic System:
Mass Spectrometric Detection:
For reliable bioanalytical applications, methods for ICQA-A quantification must undergo comprehensive validation following regulatory guidelines. Key validation parameters include:
Linearity and Range: The method should demonstrate linear response over the concentration range expected in study samples. For ICQA-A in rat plasma, a linear range of 5-2500 ng/mL with correlation coefficient (r²) ≥ 0.998 has been reported [7].
Precision and Accuracy: Both intra-day and inter-day precision should not exceed 15% RSD, and accuracy should be within 85-115% of the nominal values [7]. For ICQA-A, intra-day precision of ≤12.46% RSD and accuracy within ±5.80% have been achieved [7].
Recovery and Matrix Effects: Extraction recovery should be consistent and reproducible, typically >85% for ICQA-A [6]. Matrix effects should be evaluated to ensure they do not significantly impact quantification accuracy.
Specificity and Selectivity: The method should be able to distinguish ICQA-A from potentially interfering compounds, including endogenous plasma components, metabolites, and structurally related compounds such as other chlorogenic acid isomers [6] [7].
Table 3: Optimized HPLC-MS/MS Conditions for ICQA-A Quantification in Plasma
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Luna C18 (50 mm × 2.0 mm, 3 μm) | Zorbax SB-C18 (100 mm × 2.1 mm, 3.5 μm) | Shodex C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.01% FA in MeOH/0.01% FA in H₂O | MeOH/H₂O with 0.1% FA | 0.1% H₃PO₄ aqueous solution/MeOH (50:50) |
| Flow Rate | 0.4 mL/min | 0.2 mL/min | 1.0 mL/min |
| Ionization | ESI-negative | ESI-negative | UV detection at 300 nm |
| MRM Transition | 515.3→352.9 | 515.3→352.9 | - |
| Retention Time | ~1.7 min | ~2.8 min | ~4.2 min |
The optimized stability protocols and analytical methods for ICQA-A in plasma have enabled comprehensive pharmacokinetic and tissue distribution studies that provide valuable insights into its in vivo behavior. These applications demonstrate the practical utility of robust bioanalytical methods in drug development research.
Well-validated analytical methods have been employed to characterize the pharmacokinetic profile of ICQA-A following various routes of administration. After intragastric administration in rats, ICQA-A demonstrates rapid absorption with time to reach maximum concentration (Tmax) ranging from 30 to 60 minutes. The compound exhibits non-linear pharmacokinetics at higher doses, suggesting possible saturation of metabolic pathways or absorption mechanisms [9] [7]. The absolute oral bioavailability of ICQA-A has been calculated to be approximately 22.6%, which is relatively favorable for a natural polyphenolic compound [9].
These pharmacokinetic parameters provide crucial information for dosing regimen design and understanding the relationship between ICQA-A exposure and its pharmacological effects. The relatively short elimination half-life observed in some studies may necessitate multiple dosing or sustained-release formulations to maintain therapeutic concentrations for chronic conditions.
Understanding the tissue distribution of ICQA-A is essential for identifying potential target organs and explaining its pharmacological effects. Studies in rats have revealed that after oral administration, ICQA-A is widely distributed to various tissues, with the highest concentrations observed in the liver, followed by kidney, lung, heart, and spleen [6]. This distribution pattern aligns with the reported hepatoprotective effects of ICQA-A and suggests potential therapeutic applications for liver disorders.
The following diagram illustrates the complete experimental workflow for assessing ICQA-A stability and applying this knowledge to pharmacokinetic studies:
Diagram 1: Experimental workflow for ICQA-A stability assessment and pharmacokinetic applications
Despite optimized protocols, researchers may encounter challenges when working with ICQA-A in plasma samples. The following troubleshooting guide addresses common issues and provides practical solutions:
Low Recovery Rates: If recovery of ICQA-A from plasma is consistently below 80%, consider modifying the extraction solvent composition. Increasing the proportion of organic solvent or adding acid modifiers (e.g., 0.1% formic acid) can improve recovery. Also, ensure that the sample pH is appropriately controlled (slightly acidic conditions generally enhance stability) [6] [7].
Matrix Effects: Significant matrix suppression or enhancement can affect quantification accuracy. To mitigate matrix effects, implement more thorough sample clean-up procedures such as solid-phase extraction or optimize the chromatographic separation to resolve ICQA-A from early-eluting matrix components. The use of a stable isotope-labeled internal standard for ICQA-A would be ideal, but if unavailable, a structurally similar compound such as isochlorogenic acid C or chlorogenic acid can serve as an acceptable alternative [8] [7].
Unexpected Degradation: If unusual degradation is observed during analysis, check the following:
Chromatographic Issues: Poor peak shape or retention time shifts for ICQA-A can often be addressed by:
The following diagram illustrates the stability challenges and corresponding mitigation strategies for ICQA-A in plasma samples:
Diagram 2: ICQA-A stability challenges and mitigation strategies in plasma samples
The accurate quantification of this compound in plasma samples requires careful attention to stability concerns throughout the entire analytical process. This application note has outlined validated protocols for sample collection, processing, storage, and analysis that preserve ICQA-A integrity and enable reliable quantification. The recommended approaches include the use of antioxidant additives during blood collection, immediate processing at controlled temperatures, storage at -80°C, and optimized HPLC-MS/MS conditions for analysis.
Implementation of these protocols allows researchers to obtain accurate and reproducible data on ICQA-A pharmacokinetics and tissue distribution, supporting the continued investigation of this promising natural product as a therapeutic agent. As research on ICQA-A advances, further refinement of these methods may be necessary to address emerging challenges and applications. The integration of these robust bioanalytical methods with pharmacological studies will facilitate a comprehensive understanding of the relationship between ICQA-A exposure and its biological effects, ultimately contributing to the development of ICQA-A-based therapeutics.
Isochlorogenic acid (ICGA) is a naturally occurring polyphenolic compound, structurally characterized by one molecule of quinic acid linked to two molecules of caffeic acid. It exhibits potent antioxidant, antibacterial, and anti-inflammatory properties [1] [2] [3]. In swine production, the weaning period is a critical challenge, often accompanied by oxidative stress, intestinal inflammation, and dysbiosis, leading to reduced growth and increased diarrhea [1] [3]. Dietary supplementation with ICGA has been demonstrated to mitigate these issues effectively, serving as a viable plant-based alternative to antibiotic growth promoters [1].
The following tables summarize the primary quantitative outcomes from a pivotal study investigating the effects of ICGA on weaned piglets. The data serve as a benchmark for expected results and experimental design.
Table 1: Effects of ICGA on Growth Performance and Nutrient Digestibility in Weaned Piglets [1]
| Parameter | Dosage (mg/kg diet) | Change from Control | Statistical Significance |
|---|---|---|---|
| Average Daily Gain (ADG) | 200 (Days 15-28) | +3.49% | ( p < 0.05 ) |
| Apparent Total Tract Digestibility (ATTD) | 200 | ( p < 0.01 ) | |
| • Dry Matter | 200 | +1.84% | |
| • Crude Protein | 200 | +4.48% | |
| • Gross Energy | 200 | +3.01% | |
| • Ether Extract | 200 | +23.18% | |
| • Ash | 200 | +8.80% | |
| Apparent Total Tract Digestibility (ATTD) | 400 | ( p < 0.01 ) | |
| • Dry Matter | 400 | +1.54% | |
| • Crude Protein | 400 | +4.39% | |
| • Gross Energy | 400 | +2.99% | |
| • Ether Extract | 400 | +17.49% | |
| • Ash | 400 | +5.13% |
Table 2: Effects of ICGA on Serum Antioxidant and Immune Parameters in Weaned Piglets [1]
| Parameter | Dosage (mg/kg diet) | Time | Change from Control | Statistical Significance |
|---|---|---|---|---|
| Catalase (CAT) Activity | 400 | Day 14 | +47.78% | ( p < 0.05 ) |
| Catalase (CAT) Activity | 400 | Day 28 | +77.65% | ( p < 0.05 ) |
| Total Antioxidant Capacity (T-AOC) | 200 | Day 28 | +75.78% | ( p < 0.05 ) |
| Immunoglobulin A (IgA) | 200 | Day 14 | +23.77% | ( p < 0.01 ) |
| Immunoglobulin A (IgA) | 400 | Day 14 | +33.42% | ( p < 0.01 ) |
| Immunoglobulin M (IgM) | 200 | Day 14 | +18.81% | ( p < 0.01 ) |
| Immunoglobulin M (IgM) | 400 | Day 14 | +30.86% | ( p < 0.01 ) |
This protocol is adapted from the methodologies of the cited research to ensure reproducibility in subsequent studies [1] [3].
The beneficial effects of ICGA are mediated through multiple interconnected pathways, as illustrated below.
This diagram illustrates the logical flow from ICGA supplementation to its ultimate effects on piglet health and performance.
Dietary supplementation with 200-400 mg/kg of ICGA is recommended to improve antioxidant status, enhance immune function, modulate gut microbiota, and ultimately boost the growth performance and health of weaned piglets [1] [2] [3].
Future research should focus on:
Q: What are the common causes of poor resolution for isochlorogenic acid isomers in HPLC, and how can I improve it?
The separation of isochlorogenic acid isomers is challenging due to their nearly identical chemical structures and high polarity [1]. Poor resolution typically stems from suboptimal column selection, mobile phase composition, or method conditions. The table below summarizes key parameters to investigate.
| Troubleshooting Area | Specific Recommendations | Experimental Basis / Outcome |
|---|---|---|
| Column Selection | Use columns with superficially porous particles (e.g., 2.7 µm). A C18 stationary phase is standard. | Provides higher efficiency and better resolution than larger, fully porous particles. Shown to resolve chlorogenic acid isomers with sharper peaks and improved signal-to-noise ratio [2]. |
| Method Transfer & Scaling | Transfer methods from standard columns (e.g., 150 mm, 5 µm) to shorter columns with smaller particles (e.g., 50 mm, 2.7 µm). | Decreased total run time by a factor of three while saving 57% solvent and maintaining resolution of isomers [2]. |
| Mobile Phase & Gradient | For a Cyano-column, use a segmented gradient with solvent A (1% TFA in water) and solvent B (acetonitrile). Example: 5-8% B (0-4 min), 8-100% B (4-5 min), 100% B (5-7 min), 100-5% B (7-8 min), 5% B (8-11 min) [3]. | A specific, rapid (11 min) method for chlorogenic acid and caffeine. The complex gradient is critical for resolving co-eluting compounds in a short time [3]. |
| Sample Cleanup | For complex plant extracts, employ a preparative cleanup step (e.g., silica gel column chromatography) before analytical HPLC. | Used to pre-concentrate target isomers and remove other interfering compounds, facilitating a cleaner final analysis [1] [4]. |
Q: What advanced techniques can be used if routine HPLC optimization fails?
For exceptionally difficult separations, such as obtaining pure isomers for use as reference standards, a hybrid two-dimensional technique may be necessary.
This workflow successfully isolated isochlorogenic acid A and C from a plant extract with purities of 98% and 96%, respectively [1] [4]. HSCCC, being a support-free liquid-liquid partition method, avoids irreversible adsorption and is suitable for larger-scale separations [1].
Q1: Why are my chlorogenic acid isomer peaks co-eluting or poorly resolved?
Q2: My calibration is linear, but I suspect my quantification of 3-CQA and 5-CQA is incorrect. What could be wrong?
Q3: How can I increase my lab's throughput for routine analysis of these compounds?
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor peak shape (tailing) | Incompatible mobile phase pH | Acidify mobile phase with 0.1% TFA or acetic acid to suppress silanol interactions [1] [2]. |
| Insufficient resolution of isomers | Inefficient gradient profile | Re-optimize the gradient using a scouting approach. Use a water/acetonitrile gradient with 0.1% acetic acid, adjusting the slope for optimal separation [3] [6]. |
| Low sensitivity | High UV background noise from mobile phase | Use high-purity solvents and additives. For MS detection, ensure compatible volatile additives (e.g., formic acid). |
| Irreproducible retention times | Unbuffered mobile phase leading to pH drift | Use a buffered or consistently acidified mobile phase. Ensure the HPLC system is equilibrated thoroughly between runs. |
This method is adapted from established procedures for coffee analysis [4] [5].
For complex samples, a systematic optimization is recommended [3] [1].
The following diagram illustrates the logical workflow for developing and troubleshooting a separation method for Isochlorogenic acid A and its isomers.
异绿原酸A和D都是二咖啡酰奎宁酸(diCQA)的位置异构体,属于绿原酸家族 [1]。它们在植物中广泛存在,具有抗氧化、抗炎、抗病毒等多种生物活性 [2] [3]。
这些异构体拥有相同的分子量(516.45)和非常相似的化学性质,导致它们在传统色谱系统中经常出现共洗脱现象,即同时从色谱柱中流出,形成一个未完全分离的峰 [5]。
当出现共洗脱问题时,可以观察到以下迹象:
下面这张故障诊断图帮助你系统性地识别和解决共洗脱问题:
根据色谱分离的三个基本要素,可以采取以下优化措施 [5]:
1. 调整容量因子 (k')
2. 提高柱效 (N)
3. 改善选择性 (α)
以下条件特别适用于绿原酸异构体的分离:
当常规色谱优化无法完全解决共洗脱问题时,下列高级质谱技术能有效区分异绿原酸A和D:
ISCID通过在质谱源内施加特定碰撞能量,产生类似MS³的碎片模式,能有效区分位置异构体 [7]。
实验方案 [7]:
此技术通过构建特征向量并计算余弦相似度来区分共洗脱异构体 [4]。
工作流程 [4]:
利用不同异构体在气相中不同的碰撞截面(CCS)进行分离 [4]。
下表总结了各种鉴别技术的优缺点:
表:异绿原酸异构体鉴别技术比较
| 技术方法 | 分辨率 | 设备要求 | 样品前处理 | 适用场景 |
|---|---|---|---|---|
| 传统HPLC-UV | 低 | 低 | 简单 | 初步筛查,含量较高样品 |
| UHPLC-DAD | 中 | 中 | 简单 | 常规质量控制,已知样品 |
| ISCID-MS | 高 | 高 | 常规 | 复杂基质中异构体鉴别 |
| 离子淌度MS | 很高 | 很高 | 常规 | 精确结构鉴定,研究用途 |
| 余弦相似性分析 | 高 | 高 | 常规 | 高通量筛查,无标准品时 |
样品制备
色谱条件
质谱参数
离子液体超声辅助提取(IL-UAE)
离子液体双水相系统(IL-ATPS)纯化
Q1:如何确认我的样品中存在异绿原酸A和D的共洗脱?
使用二极管阵列检测器或质谱检测器进行峰纯度分析。在二极管阵列检测器中,系统会在单个峰上收集约100个UV光谱,如果这些光谱不一致,则表明可能存在共洗脱 [5]。在质谱分析中,可以沿峰的不同位置采集质谱图,如果质谱图发生变化,则很可能是共洗脱 [5]。
Q2:在没有高级质谱设备的情况下,如何改善分离?
可以尝试以下色谱条件优化:更换不同选择性色谱柱(如 biphenyl柱或酰胺基柱) [5]、调整流动相pH(加入0.1-0.2%甲酸) [6]、降低梯度斜率或采用等度洗脱、降低柱温以增加选择性。
Q3:离子液体提取方法有什么优势?
离子液体提取具有提取效率高(可达98.18%)、环境友好、可重复使用等优点 [2]。特别适用于热敏性化合物的提取,且能同时在提取过程中实现初步纯化。
Q4:余弦相似性分析的准确度如何?
研究表明,在不同浓度和不同色谱条件下,余弦相似性值均大于0.990000,多数情况下大于0.999000,表明该方法具有很高的稳定性和准确性 [4]。
Q5:什么时候应该更换色谱柱而不是调整方法?
当观察到峰形明显变宽、柱效显著降低,或者已经尝试多种流动相调整仍无法改善分离时,应考虑更换色谱柱 [5]。此外,如果当前色谱柱化学性质不适合分离这些极性异构体,也应更换为更合适的色谱柱类型。
异绿原酸A和D的共洗脱问题可以通过系统性的方法解决。从常规色谱条件优化到高级质谱技术的应用,研究人员可以根据自身设备条件和分析需求选择合适的策略。关键要点是:先诊断问题的根源(容量因子、柱效或选择性问题),然后有针对性地优化条件,最后考虑使用ISCID、离子淌度或余弦相似性等高级技术进行精确鉴别。
Here are answers to common questions about issues with Isochlorogenic acid A:
1. Why is the resolution of this compound poor in my chromatogram? This is a known issue, particularly when separating it from its isomer, Isochlorogenic acid D. A study evaluating the method from the Chinese Pharmacopoeia (2020 edition) found that the original method failed to achieve baseline separation for these two compounds across multiple column brands, resulting in co-elution [1]. The solution involved optimizing the chromatographic conditions by adjusting the mobile phase composition, elution ratio, and the column packing [1].
2. How can I reduce peak tailing or broadening for my analyte? Peak tailing and broadening are often related to interactions with the stationary phase or column overloading. To address this [2]:
3. What is a good starting point for an HPLC method for this compound? A validated method from the literature for determining this compound in rat plasma can serve as an excellent reference [4]:
If you are experiencing poor peak shape, follow this systematic checklist. Remember to change only one parameter at a time to accurately assess its effect [5].
| Troubleshooting Area | Actionable Steps | Key Goal / Outcome |
|---|---|---|
| Sample & Mobile Phase | Filter samples to remove particulates; prepare fresh, pH-adjusted mobile phase buffers daily [5] [3]. | Prevent column clogging, ensure retention time stability, and improve reproducibility. |
| Column Selection | Use smaller particle size columns (e.g., 2.7 μm) for higher efficiency; consider a different C18 ligand to alter selectivity for isomers [5] [1] [6]. | Achieve better resolution of closely eluting peaks, like this compound and D [1]. |
| Flow Rate | Lower the flow rate to narrow peaks and improve resolution; increase it to shorten run time (may reduce resolution) [5]. | Find the optimal balance between peak resolution and total analysis time. |
| Injection Volume | Reduce the injection volume if peaks are fronting or broadening, as this may indicate column overload [5]. | Ensure the sample amount is within the column's capacity for ideal peak shape. |
| Column Temperature | Lower the temperature to increase retention and potentially improve resolution; raise it for faster analysis [5]. | Optimize separation efficiency and analysis speed. |
| Detector Settings | Ensure the detection wavelength is set at the maximum absorption for your analyte (e.g., 300 nm for this compound) and that data acquisition rate is high enough [4] [5]. | Maximize sensitivity and ensure accurate peak integration. |
The following workflow outlines a logical sequence for applying these troubleshooting steps:
Below is a detailed methodology, adapted from a published study, for the determination of this compound [4]. This can serve as a robust starting point for your own method development or optimization.
1. Scope This method is suitable for the determination of this compound in biological matrices like rat plasma and can be adapted for other samples.
2. Equipment and Reagents
3. Chromatographic Conditions
4. Procedure 1. Standard Solution Preparation: Accurately weigh this compound standard and dissolve in an appropriate solvent (e.g., methanol) to prepare stock and working standard solutions. 2. Sample Preparation: Prepare samples using appropriate techniques like protein precipitation for plasma or solid-phase extraction for complex matrices. 3. System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. 4. Analysis: Inject the standard and sample solutions sequentially. The retention time for this compound under these conditions was reported to be around 12.5 minutes [4].
5. Method Validation The original method was validated with the following parameters, which you should confirm for your own laboratory setup [4]:
The core process for preparing tissue samples for ICGA-A analysis involves homogenization, solid-phase extraction (SPE), and reconstitution. The following diagram illustrates the logical sequence and key decision points in this workflow.
1. Tissue Homogenization Protocol [1]
2. Solid-Phase Extraction (SPE) Protocol [1] SPE is crucial for purifying and concentrating ICGA-A from the complex tissue matrix. A C18 column (e.g., WondaSep C18, 200 mg/3 mL) is recommended.
Here are solutions to common problems encountered during ICGA-A tissue sample preparation.
| Problem & Phenomenon | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Recovery / Yield | Incomplete homogenization, inefficient SPE elution, or ICGA-A degradation. | Ensure thorough mechanical homogenization; use acidic methanol (0.5% formic acid) for SPE elution [1]; process samples quickly and keep cold to prevent compound degradation. |
| Poor Chromatography | Co-elution of matrix interference, or carryover of tissue phospholipids. | Improve SPE wash step to remove more impurities; ensure final high-speed centrifugation (13,000 rpm) before LC injection to remove particulates [1]. |
| High Background Noise (in MS) | Ion suppression from biological matrix. | The SPE protocol is designed specifically to reduce matrix effects [1]; ensure homogenate is thoroughly centrifuged before SPE loading. |
| Contamination | Contaminated labware, reagents, or laboratory environment. | Use high-purity solvents; avoid glassware (can leach elements); use plastic or FEP containers; work in a clean environment if possible [2]. |
1. Liquid Chromatography Conditions You can use either HPLC or UHPLC for separation. Here are parameters that have been successfully applied for ICGA-A analysis in biological samples:
| Parameter | HPLC-UV Method for Rat Plasma [3] | UHPLC-MS Method for Rat Tissues [1] |
|---|---|---|
| Column | Shodex C18 (250 mm × 4.6 mm, 5 µm) | HYPERSIL GOLD C18 (100 × 2.1 mm, 1.9 µm) |
| Mobile Phase | 0.1% Phosphoric Acid : Methanol (50:50, v/v) | (A) Water + 0.1% Formic Acid; (B) Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Gradient | Isocratic | Multi-step gradient (2% to 80% B over 24 min) |
| Detection | UV at 300 nm | Q-Exactive Orbitrap MS |
| Column Temp. | 30°C | 35°C |
2. Method Validation Data (HPLC-UV) [3] When developing your own method, it is essential to validate it. The following performance characteristics were reported for a validated HPLC-UV method for ICGA-A in rat plasma:
The table below summarizes the key quantitative data for various detection methods to help you compare their performance characteristics.
| Method | Linear Range | Detection Limit | Key Advantages | Application Context |
|---|---|---|---|---|
| HPLC-UV [1] | 0.04 - 40 μg/mL | 0.012 μg/mL (LOD) | Fully validated, simple, reliable | Pharmacokinetic studies (rat plasma) [1] |
| Voltammetry (CNT/ZrO₂/W/GCE) [2] | 2.5 - 1500 μM | 82 nM (0.082 μM) | High sensitivity, selectivity, portability | Detection in traditional coffee samples [2] |
| Chemiluminescent Imaging [3] | Up to 500 μM | 20 μM | High-throughput, portable, cost-effective | On-site quality control of green coffee [3] |
| Fluorescence (AIE Nanoclusters) [4] | 0.5 - 80 μg/mL | 0.36 μg/mL | Rapid, simple, visual detection | Quality control of Aidi injection [4] |
| U-shaped Mobility Analyzer-MS [5] | Information Missing | Information Missing | Ultra-fast (2s), high-resolution isomer separation | Discrimination of isomers in complex plant extracts [5] |
Here are the step-by-step methodologies for the key techniques presented.
This validated method is ideal for precise quantification in biological matrices like rat plasma.
This method offers high sensitivity for applications like food analysis.
This advanced method is designed for ultra-fast and high-resolution separation of challenging isomers.
The workflow for this rapid separation technique can be visualized as follows:
Q1: My HPLC method cannot resolve ICGA-A from its structural isomers. How can I improve separation?
Q2: I am developing an on-site quality control test. What rapid method do you recommend?
Q3: The sensitivity of my electrochemical sensor is low. How can I enhance its signal?
Q4: How can I confirm the identity of ICGA-A in a complex plant extract without a pure standard?
Why does the resolution of Isochlorogenic Acid A change or deteriorate when I use a different HPLC column?
The primary cause is the incomplete separation of this compound from its isomer, Isochlorogenic Acid D. A 2022 study evaluating the Chinese Pharmacopoeia method for Chrysanthemi Flos discovered that the original method failed to resolve these two compounds on several different column brands. On three columns, the peaks were poorly separated, and on four others, they co-eluted completely into a single peak [1]. This sensitivity to column chemistry is a classic method transfer problem for closely related isomers.
What are the key parameters to optimize for a robust separation?
The same study successfully resolved the issue by optimizing the chromatographic conditions. The main adjustments involve fine-tuning the mobile phase composition and gradient elution profile [1]. Furthermore, employing columns packed with superficially porous particles (e.g., 2.7 µm) can enhance separation efficiency and provide sharper peaks, improving the signal-to-noise ratio [2].
Here is a systematic workflow to troubleshoot and resolve resolution issues during method transfer. You can follow these steps sequentially.
1. Optimized Mobile Phase and Gradient (Based on Pharmacopoeia Method Revision)
The following adjustments to the mobile phase and gradient are recommended to achieve baseline separation [1].
Original Method (Problematic): The specific gradient was not detailed in the search results, but it resulted in co-elution [1].
Optimized Approach: The researchers optimized the mobile phase composition and the elution ratio (the gradient program) to resolve the isomers successfully [1]. While the exact new gradient is not provided in the abstract, this confirms that this is the most critical parameter to adjust.
Application Note: When analyzing complex samples like roasted coffee, which contains multiple isomeric chlorogenic acids, a longer run time (e.g., 30 minutes) might be necessary for full separation, though this can be reduced with advanced column chemistries [2].
2. Column Selection and Method Performance Comparison
The choice of column significantly impacts the separation efficacy and efficiency. The table below summarizes options based on the literature.
| Column Type / Feature | Recommended Specifications | Performance and Notes |
|---|---|---|
| Modern Superficially Porous | e.g., Agilent Poroshell 120 EC-C18, 2.7 µm [2] | Higher efficiency: Provides sharper peaks and better resolution. Solvent saving: Allows for lower flow rates (e.g., 0.43 mL/min saving 57% solvent) [2]. |
| Traditional Fully Porous | e.g., Various C18, 5 µm (as used in initial method) [1] | May require longer run times or more precise gradient optimization to resolve critical isomer pairs [1]. |
The table below summarizes the core techniques used to minimize matrix effects, particularly from phospholipids [1] [2].
| Technique | Mechanism | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Uses solvents/acids to denature and precipitate proteins. | Low; removes proteins but not phospholipids, leading to significant ion suppression [1] [2]. | Simple, fast, minimal sample loss, easy automation [1]. | Inability to concentrate analytes; high phospholipid content in supernatant [1]. |
| Liquid-Liquid Extraction (LLE) | Partitions analytes between aqueous sample and immiscible organic solvent [1]. | Moderate; pH control can help exclude some phospholipids, but they often co-extract due to hydrophobic tails [1] [2]. | Good for lipophilic compounds; can be optimized with solvent mixtures [1]. | May require multiple steps; not ideal for highly polar analytes [1]. |
| Solid-Phase Extraction (SPE) | Uses selective sorbents to retain analytes or interfering components [1]. | High, especially with mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms [1] [2]. | High selectivity, pre-concentrates analytes, reduced solvent use [1]. | Can be more complex and time-consuming than PPT [1]. |
| Hybrid Techniques (e.g., HybridSPE) | Combines precipitation with selective SPE retention of phospholipids [1] [2]. | Very High; specifically designed for selective phospholipid removal [2]. | Excellent phospholipid removal, simple and fast procedure [2]. | Requires specific commercial products or method development [2]. |
This protocol is designed to leverage the simplicity of protein precipitation with the selectivity of SPE to drastically reduce phospholipid-based matrix effects [2].
This method uses a more selective sorbent to clean up the sample [1].
This workflow visualizes the decision-making process for diagnosing and resolving matrix effects in your bioanalysis.
Q1: How can I definitively diagnose if my assay has a matrix effect? The most recognized method is the post-column infusion experiment [1] [2]. In this setup, a solution of your analyte is infused into the LC effluent post-column while a blank, extracted matrix sample is injected. A dip in the baseline at the retention time of your analyte indicates ion suppression caused by co-eluting matrix components [2].
Q2: Why is my internal standard not fully compensating for the matrix effect? While a stable isotope-labeled internal standard (SIL-IS) is ideal, it may not fully compensate if the matrix effect is severe or caused by a different mechanism. Furthermore, if you are using a structural analog as an IS, it might not co-elute perfectly with the analyte and thus experience a different degree of ion suppression/enhancement, leading to poor precision and accuracy [1] [2].
Q3: Besides sample preparation, what other strategies can help? Optimizing your chromatographic method to increase the separation between your analyte and the early-eluting phospholipids is highly effective [1]. Additionally, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce susceptibility to ion suppression, though this requires checking the thermal stability and response of your analyte [2].
The stability of caffeoylquinic acids like Isochlorogenic acid A is primarily affected by pH, temperature, and light. The following table summarizes key factors and recommended storage conditions based on the available research.
| Factor | Effect on Stability | Recommended Condition |
|---|---|---|
| pH | Degradation increases under alkaline conditions; stable in acidic pH [1] | Store in slightly acidic solutions; avoid alkaline buffers |
| Temperature | High temperature accelerates degradation; potent antioxidants form from 5-CQA at 250°C [2] | Store at -20°C [3]; avoid prolonged exposure to high heat |
| Light | Light intensity affects chlorogenic acid biosynthesis in plants [4] | Protect from light; standard practice for light-sensitive compounds |
For long-term storage, it is commercially recommended to keep this compound at -20°C [3].
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method can be used for analyzing this compound in biological matrices like rat plasma [5]. Here is the detailed protocol:
The workflow for this analytical method can be visualized as follows:
Q1: Why does my this compound standard solution degrade rapidly in the buffer? The most likely cause is an incompatible pH. Chlorogenic acid is known to degrade rapidly under neutral to alkaline conditions [1]. Ensure your solvent or buffer is slightly acidic. Adding stabilizers like ascorbic acid or (-)-epigallocatechin gallate (EGCG) can also improve stability in solution [1].
Q2: How can I confirm the purity and stability of my compound during my experiment? Use the HPLC-UV method described above [5]. Regularly analyze your sample solutions and compare the chromatograms with a fresh reference standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.
Q3: What is the oral bioavailability of this compound? A pharmacokinetic study in rats determined the absolute bioavailability of this compound to be 22.6% after administration of a single 18 mg/kg dose [5]. This information is crucial for designing in vivo experiments.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low recovery from plasma | Inefficient protein precipitation | Optimize the precipitation solvent (e.g., methanol or acetonitrile) volume and mixing time. |
| Multiple peaks in HPLC | Degradation of analyte | Check pH of mobile phase and sample solvent; prepare fresh solutions; use amber vials to protect from light. |
| Poor peak shape | Column contamination or incompatible mobile phase | Flush and re-condition the column; ensure mobile phase pH is optimal. |
The most fundamental difference between ICGA-A and CGA lies in their chemical structures, which is a primary reason for their differing biological activities [1] [2].
| Feature | Chlorogenic Acid (CGA) | Isochlorogenic Acid A (ICGA-A) | | :--- | :--- | :--- | | Systematic Name | 5-O-caffeoylquinic acid (5-CQA) [1] [2] | 3,5-di-O-caffeoylquinic acid (3,5-di-CQA) [1] [2] | | Classification | Monocaffeoylquinic acid [1] [2] | Dicaffeoylquinic acid [1] [2] | | Core Structure | Ester of one caffeic acid and one quinic acid [1] | Ester of two caffeic acid molecules and one quinic acid [3] [1] | | Key Implication | The additional caffeoyl group in ICGA-A may enhance its free radical scavenging potential and alter its interaction with biological targets [3]. |
The following table summarizes the antioxidant and related biological activities based on experimental models. It is important to note that many of these effects were observed in separate studies.
| Activity | Chlorogenic Acid (CGA) | This compound (ICGA-A) |
|---|---|---|
| General Antioxidant | A major contributor to the antioxidant activity of plant extracts like Flos Lonicerae [4]. Activates the Nrf2 pathway, a key regulator of cellular antioxidant response [5] [6]. | Recognized for antioxidant properties [1] [7]. |
| In Vivo Antioxidant (Animal Models) | Improves serum antioxidant capacity in broilers (increases GSH-Px, CAT, SOD; decreases MDA) [8]. | In weaned piglets, dietary supplementation (400 mg/kg) significantly increased serum catalase (CAT) activity by 47.78% (day 14) and 77.65% (day 28) [3]. |
| Anti-inflammatory | Attenuates NF-κB, JNK, and MAPK signaling pathways; inhibits pro-inflammatory factors (TNF-α, IL-6) [6]. | Exhibits anti-inflammatory capabilities [1] [7]. |
| Neuroprotective | Reduces Aβ plaques in Alzheimer's disease model mice by 37% [1] [2]. | Shows neuroprotective potential [1] [7]. |
| Content in Plants | Widespread; high in coffee, Lonicera japonica, and Eucommia ulmoides [1] [2]. | Found in plants like Lonicera japonica; content is generally lower than CGA. In one study, Lonicerae Japonicae Flos contained 2.77% CGA vs. 2.15% ICGA-A [2]. |
To help you contextualize the data, here are common experimental methodologies used to evaluate the antioxidant activities of these compounds in the research cited.
In Vitro Antioxidant Assays:
In Vivo Animal Studies:
A key mechanism through which CGA and potentially its isomers exert their antioxidant effect is the activation of the Nrf2 pathway. The diagram below illustrates this cellular defense mechanism.
Diagram Title: Nrf2 Pathway Activation by CGA/ICGA-A
This diagram shows that under oxidative stress, compounds like CGA and ICGA-A can inactivate the Keap1 protein, leading to the release and activation of the Nrf2 transcription factor. Nrf2 then moves to the cell nucleus, binds to the Antioxidant Response Element (ARE), and promotes the expression of various antioxidant enzymes, resulting in enhanced cellular protection [5] [6].
For your work in drug development, consider these points:
The table below summarizes the key experimental findings on Isochlorogenic Acid A (ICQA) from a 2020 study. It's important to note that this research focused on ICQA as a specific compound, not a direct comparison between its different isomeric forms [1].
| Aspect of Activity | Experimental Model | Treatment Details | Key Findings | Quantified Data (vs. Model Group) |
|---|---|---|---|---|
| Anti-liver Fibrosis | SD rats with CCl4-induced liver fibrosis | Oral administration (10, 20, 40 mg/kg) for 8 weeks | Improved histological architecture; reduced collagen deposition. | Serum ALT, AST, TBIL ↓ (dose-dependent); Hepatic Hyp ↓ [1] |
| Anti-inflammatory | SD rats with CCl4-induced liver fibrosis | Oral administration (10, 20, 40 mg/kg) for 8 weeks | Reduced levels of pro-inflammatory cytokines. | Hepatic TNF-α, IL-6, IL-1β ↓ (dose-dependent) [1] |
| Inhibition of HSC Activation | SD rats with CCl4-induced liver fibrosis; In vivo | Oral administration (10, 20, 40 mg/kg) for 8 weeks | Suppressed expression of α-SMA, a key marker of HSC activation. | Hepatic α-SMA protein expression ↓ [1] |
| Mechanism: HMGB1/TLR4/NF-κB Pathway | SD rats with CCl4-induced liver fibrosis; In vivo | Oral administration (10, 20, 40 mg/kg) for 8 weeks | Downregulated protein expression of HMGB1 and TLR4; suppressed nuclear translocation of NF-κB p65. | Hepatic HMGB1, TLR4 protein ↓; Hepatic p-IκBα protein ↓ [1] |
While direct data on ICQA isomers is limited, research on other chlorogenic acid (CGA) isomers highlights that biological activity can be highly isomer-specific. The table below summarizes a 2019 study comparing different CGA isomers, which belong to the same broader family of compounds as ICQA [2].
| Isomer Group | Specific Isomers Tested | Experimental Model | Key Comparative Findings |
|---|---|---|---|
| Dicaffeoylquinic Acids (diCQA) | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | Differentiated Caco-2 cells (inflamed) | Greater efficacy in ameliorating oxidative stress and activating the Nrf2 signaling pathway compared to CQAs [2]. |
| Caffeoylquinic Acids (CQA) | 3-CQA, 4-CQA, 5-CQA | Differentiated Caco-2 cells (inflamed) | Lower efficacy in the above activities compared to diCQAs [2]. |
| Mechanistic Insight | All six CGA isomers | Molecular Dynamics Simulation | diCQA isomers showed a greater affinity and more favorable binding interactions with the Keap1-Nrf2 complex, explaining their stronger biological effect [2]. |
For reproducibility, here are the methodologies from the key studies cited.
1. Protocol for ICQA Anti-fibrosis Study [1]
2. Protocol for CGA Isomer Activity Study [2]
Based on the study data, the following diagram illustrates the proposed signaling pathway through which ICQA attenuates liver fibrosis [1]. This visual can help in understanding its mechanism at a molecular level.
The evidence from related isomer studies strongly suggests that the biological activity of ICQA could be isomer-dependent [2]. Therefore, for drug development professionals:
The table below summarizes the key experimental findings from a primary study on ICQA in a rat model of liver fibrosis.
| Factor | Model/Groups | Treatment Details | Key Quantitative Results | Reported P-value |
|---|---|---|---|---|
| Serum ALT & AST (Liver Injury Markers) | SD rats, CCl4-induced fibrosis [1] | ICQA (10, 20, 40 mg/kg, oral, 8 weeks) | Dose-dependent reduction in elevated ALT and AST levels. | p < 0.05 or p < 0.01 vs. model group |
| Hepatic Hypoxyproline (Collagen Deposition) | SD rats, CCl4-induced fibrosis [1] | ICQA (10, 20, 40 mg/kg, oral, 8 weeks) | Significant reduction in hydroxyproline content. | p < 0.05 or p < 0.01 vs. model group |
| Serum Fibrosis Markers (HA, LN, IV-C, PIIINP) | SD rats, CCl4-induced fibrosis [1] | ICQA (10, 20, 40 mg/kg, oral, 8 weeks) | Significant reduction in all four serum fibrosis markers. | p < 0.05 or p < 0.01 vs. model group |
| HSC Activation (α-SMA protein expression) | SD rats, CCl4-induced fibrosis; In vitro [1] | ICQA (10, 20, 40 mg/kg); In vitro concentration not specified | Marked inhibition of α-SMA overexpression in liver tissues. | p < 0.05 or p < 0.01 vs. model group |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | SD rats, CCl4-induced fibrosis [1] | ICQA (10, 20, 40 mg/kg, oral, 8 weeks) | Hepatic and serum levels of pro-inflammatory cytokines were significantly lowered. | p < 0.05 or p < 0.01 vs. model group |
The primary data for ICQA comes from a 2020 study that adhered to standard and rigorous experimental methods. Here is a detailed breakdown of the protocol [1]:
Animal Model:
Treatment Protocol:
Key Outcome Assessments:
This workflow summarizes the key steps and assessments in the experimental protocol:
The study concluded that ICQA's anti-fibrotic effect is primarily mediated through the suppression of the HMGB1/TLR4/NF-κB signaling pathway [1] [2]. The diagram below illustrates this mechanism.
ICQA belongs to a broader class of phenolic acids known for their hepatoprotective effects. The table below places ICQA in context with another well-studied phenolic acid, Chlorogenic Acid (CGA).
| Compound | Chemical Class | Reported Mechanisms in Liver Fibrosis | Key Model(s) |
|---|---|---|---|
| Isochlorogenic Acid A (ICQA) | Hydroxycinnamic acid (condensed) | Suppresses HMGB1/TLR4/NF-κB pathway; Anti-inflammatory; Inhibits HSC activation [1]. | CCl4-induced rat model [1]. |
| Chlorogenic Acid (CGA) | Hydroxycinnamic acid (ester) | Inhibits oxidative stress via Nrf2 activation; Suppresses NADPH oxidase (NOX)/ROS/MAPK pathway; Anti-apoptotic [3] [4]. | CCl4-induced rat model; PDGF-induced HSC activation in vitro [3]. |
While the findings for ICQA are promising, it is important to be aware of the current research status [5]:
| Compound / Drug Class | Primary Anti-inflammatory Mechanisms | Key Experimental Models / Conditions | Reported Effects on Inflammatory Markers |
|---|---|---|---|
| Isochlorogenic Acid A (ICGA-A) | Inhibits NF-κB/NLRP3 pathway [1]; Modulates immune cell infiltration (↑CD8+ T cells, ↓exhausted T cells) [2]; Inhibits FAK/PI3K/AKT/mTOR signaling [2] | Triple-negative breast cancer (TNBC) mouse model [2]; LPS-induced acute lung injury mouse model [1] | ↓ TNF-α, IL-6, IL-1β, MCP-1, COX-2, iNOS [1]; ↓ Phospho-FAK, PI3K, AKT, mTOR [2] |
| NSAIDs (e.g., Ibuprofen) | Inhibits cyclooxygenase (COX-1 & COX-2) enzymes [3] | Generalized clinical use for pain and inflammation [3] | Reduces prostaglandin production [3] |
| Corticosteroids (e.g., Prednisone) | Broad immune suppression; inhibits multiple cytokine genes [3] | Asthma, rheumatoid arthritis, severe allergic reactions [3] | Reduces multiple pro-inflammatory cytokines [3] |
| Biologics (e.g., TNF-α inhibitors) | Targets specific immune signaling proteins (e.g., TNF-α, IL-1, IL-6) [3] | Rheumatoid arthritis, psoriatic arthritis [3] | Neutralizes specific cytokines like TNF-α [3] |
The table below provides a detailed summary of key experimental findings for ICGA-A, including models, dosing, and results.
| Study Focus | Experimental Model | Treatment Protocol | Key Quantitative Outcomes |
|---|---|---|---|
| Cancer Immunotherapy Enhancement [2] | Triple-negative breast cancer (4T1 murine model) | ICGA-A combined with PD-1/PD-L1 inhibitor | ↑ Tumor infiltration of macrophages and CD8+ T cells; ↓ population of exhausted T cells; ↓ phosphorylation of FAK, PI3K, AKT, and mTOR proteins [2]. |
| Acute Lung Injury [1] | LPS-induced acute lung injury in mice | ICGA-A (5, 10, 20 mg/kg) via intraperitoneal injection, pretreatment | Dose-dependent reduction: • Lung injury score • Pulmonary edema (Wet/Dry ratio) • Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) • Oxidative stress markers (MDA, LDH) • Apoptosis (cleaved caspase-3, Bax/Bcl-2 ratio) [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
Protocol 1: In Vivo Cancer Model (TNBC) [2]
Protocol 2: In Vivo Acute Lung Injury Model [1]
The anti-inflammatory effects of ICGA-A are mediated through the modulation of specific signaling pathways, as illustrated below.
ICGA-A exerts anti-inflammatory effects in acute lung injury by suppressing the NF-κB/NLRP3 signaling cascade [1].
In triple-negative breast cancer, ICGA-A inhibits the FAK/PI3K/AKT/mTOR pathway, suppressing tumor progression and modulating the immune microenvironment [2] [4].
Experimental data indicates that Isochlorogenic Acid A (ICQA) protects against liver fibrosis by targeting the HMGB1/TLR4/NF-κB signaling pathway [1].
The proposed mechanism, based on an in vivo rat model, can be summarized as follows:
The quantitative results supporting this mechanism are detailed in the table below.
Table 1: Key Experimental Findings for ICQA in a CCl₄-Induced Rat Liver Fibrosis Model [1]
| Experimental Metric | Model Group (CCl₄) | ICQA Treatment Group (40 mg/kg) | Significance & Method |
|---|---|---|---|
| Liver Injury Markers | Significantly elevated | Significantly reduced | Serum ALT, AST levels |
| Fibrosis Markers | Significantly elevated | Significantly reduced | Hepatic Hyp content; serum HA, LN, IV-C, PIIINP |
| HSC Activation | Strong expression | Marked inhibition | α-SMA protein (Immunohistochemistry) |
| Key Pathway Proteins | High expression | Protein expression decreased | HMGB1, TLR4 (Protein expression) |
| NF-κB Pathway | Activated (p-IκBα ↑, NF-κB p65 in nucleus) | Suppressed (p-IκBα ↓, NF-κB p65 nuclear translocation ↓) | Western blot, Immunofluorescence |
This compound is a dicaffeoylquinic acid, a structural derivative of Chlorogenic Acid (CGA) [2]. While direct head-to-head data is unavailable, extensive research on CGA provides a strong foundational context for HMGB1 inhibition by this class of compounds.
Table 2: Evidence for HMGB1 Inhibition by Chlorogenic Acid (CGA) in Different Disease Models
| Disease Model | Proposed Mechanism & Evidence | Key Experimental Outcomes |
|---|---|---|
| Sepsis [3] | Suppressed LPS-induced HMGB1 release in vitro and attenuated systemic HMGB1 accumulation in vivo. | Improved survival in endotoxemia and polymicrobial sepsis. |
| Hepatic Ischemia/Reperfusion [4] | Inhibited HMGB1 release by decreasing IRF-1 expression; suppressed the HMGB1/TLR-4/NF-κB pathway. | Reduced oxidative stress, inflammation, and hepatocyte apoptosis. |
| Liver Cancer [5] | Targeted HMGB1 to prevent TLR-4 activation and secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Mitigated carcinogen-induced liver cancer in mice. |
The validity of these findings rests on standard and robust experimental methodologies. Here are the core protocols from the key study on ICQA [1]:
Based on the gathered evidence:
| Compound / Additive | Species | Dosage | Key Efficacy Findings | Primary Proposed Mechanisms |
|---|
| This compound (ICGA) | Weaned Piglets [1] | 200-400 mg/kg diet | Increased Average Daily Gain (ADG) by 3.49% (d15-28). Improved nutrient digestibility (Crude Protein, Dry Matter, Energy). Enhanced antioxidant capacity (Increased serum catalase and T-AOC). Boosted immune function (Elevated serum IgA and IgM). Modulated gut microbiota (Increased beneficial Bacteroidota, reduced pathogens). | Antioxidant activity, anti-inflammatory effects, gut microbiota modulation, enhancement of intestinal barrier function [1] [2] [3]. | | Isochlorogenic Acid (ICA) | Broilers [4] [5] | 2000 mg/kg diet | Improved Feed-to-Gain Ratio (F/G). Enhanced nutrient digestibility (Calcium, Crude Protein). Improved gut morphology (Increased villus height). Strengthened intestinal barrier (Upregulated occludin, claudin-1). Enhanced antioxidant capacity (Increased serum GSH-Px, SOD). | | | Antibiotics (AGPs) | Broilers [6] | 1.00 g/L (Oxytetracycline) in water | Significantly increased body weight vs. control group. Improved hematological parameters (TEC, Hb, PCV). | Traditionally attributed to: reduced gut inflammation, inhibition of subclinical infections, modulation of gut microbiota. A more recent hypothesis suggests they may induce a hormetic response that improves mitochondrial function and host metabolism [7] [8]. |
For researchers, the specific methodologies from these studies are critical for evaluation and replication.
The available research suggests that ICGA and antibiotics operate through different pathways, although a complete understanding of AGPs' mechanisms is still evolving.
Research indicates that ICGA's benefits are mediated through several interconnected biological pathways, which can be visualized in the following diagram.
A prevailing theory for AGPs suggests that at subtherapeutic doses, they act as mild stressors that trigger a beneficial adaptive response called hormesis [7] [8].
A critical gap in the current literature is the lack of a direct, well-controlled study that compares ICGA and specific AGPs within the same experimental setup. Future research focusing on such direct comparisons is essential to conclusively determine their relative efficacy and economic value in animal production.
Recent studies have begun to elucidate how ICGA-A functions at a molecular level, which is crucial for understanding its potential distribution and efficacy.
The following diagram summarizes the signaling pathway mechanism identified for ICGA-A in cancer research:
ICGA-A is part of a family of compounds called chlorogenic acids (CGAs). Its structure differs from simpler forms, which influences its biological activity. The table below compares ICGA-A with other common CGAs.
| Compound Name | Common Abbreviation | Core Structure | Key Characteristics |
|---|---|---|---|
| Chlorogenic Acid | 5-CQA / CGA | Mono-caffeoylquinic acid | Found in coffee, apples; foundational compound with wide-ranging bioactivities [2]. |
| This compound | ICGA-A / 3,5-DCQA | Di-caffeoylquinic acid | Contains two caffeoyl groups; associated with more potent antioxidant, anti-inflammatory, and antiviral activities compared to some mono-forms [2] [3]. |
| Isochlorogenic Acid C | ICGA-C | Di-caffeoylquinic acid | An isomer of ICGA-A; studied for alleviating allergic asthma via the gut-lung axis, despite low oral bioavailability (14.4-16.9%) [4] [5]. |
Since direct tissue distribution data for ICGA-A is lacking, you may need to infer methodologies from related research or plan new studies. Here are potential approaches based on common practices in the field:
The general workflow for such a study can be summarized as follows:
I hope this structured overview provides a solid foundation for your comparative guide. The search results confirm ICGA-A's bioactive potential but highlight a significant gap in pharmacokinetic data.